PROTAC CRBN Degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H72N8O13S/c1-34-46(75-33-57-34)36-16-14-35(15-17-36)29-56-48(66)41-28-37(62)30-60(41)52(70)47(53(2,3)4)58-44(65)32-74-25-10-6-8-23-72-27-26-71-22-7-5-9-24-73-31-43(64)55-21-20-54-39-13-11-12-38-45(39)51(69)61(50(38)68)40-18-19-42(63)59-49(40)67/h11-17,33,37,40-41,47,54,62H,5-10,18-32H2,1-4H3,(H,55,64)(H,56,66)(H,58,65)(H,59,63,67)/t37-,40?,41+,47-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZCAXDTKNFUCR-CTMFSBKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCOCCOCCCCCOCC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H72N8O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1061.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of a PROTAC CRBN Degrader
Audience: Researchers, scientists, and drug development professionals.
Core Tenets of PROTAC-mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the complete removal of the target protein from the cell.
This guide focuses on the mechanism of action of a representative PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of a target protein. For the purposes of this technical guide, we will use the well-characterized BET degrader, dBET1 , as a model CRBN-recruiting PROTAC that targets the BRD4 protein for degradation.
The fundamental mechanism of a CRBN-based PROTAC, such as dBET1, involves a series of orchestrated molecular events:
-
Ternary Complex Formation: The heterobifunctional nature of the PROTAC allows it to simultaneously bind to both the target protein (e.g., BRD4) and the CRBN E3 ligase. This crucial step results in the formation of a transient ternary complex (Target Protein-PROTAC-CRBN). The stability and conformation of this complex are critical determinants of the PROTAC's efficacy.
-
Ubiquitination of the Target Protein: Once brought into proximity within the ternary complex, the E3 ligase machinery, of which CRBN is a key component, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This process results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively eliminating it from the cellular environment. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Analysis of a Model CRBN Degrader: dBET1
The efficacy of a PROTAC is determined through rigorous quantitative analysis of its binding affinities and degradation capabilities. The following tables summarize key quantitative data for the model CRBN degrader, dBET1.
| Parameter | Target Protein | Value (nM) | Experimental Method |
| Binary Binding Affinity (Kd) | BRD4 | 54 | Live Cell NanoBRET |
| CRBN | 747 | Live Cell NanoBRET |
| Parameter | Value (nM) | Experimental Method |
| Ternary Complex Formation (EC50) | 430 | TR-FRET |
| Parameter | Cell Line | Value (nM) | Dmax (%) | Experimental Method |
| Cellular Degradation (DC50 & Dmax) | MV4;11 | ~100 | >85% | Western Blot |
Key Experimental Protocols
The characterization of a PROTAC's mechanism of action relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Materials:
-
Purified, tagged target protein (e.g., GST-BRD4)
-
Purified, tagged E3 ligase complex (e.g., His-CRBN/DDB1)
-
PROTAC of interest (e.g., dBET1)
-
TR-FRET donor antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor antibody (e.g., AF488-anti-His)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the tagged target protein, tagged E3 ligase complex, and the serially diluted PROTAC.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation.
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to determine the EC50 of ternary complex formation.
Cellular Degradation Assay (Western Blot)
This assay determines the concentration at which the PROTAC induces 50% degradation of the target protein (DC50) and the maximum extent of degradation (Dmax).
Materials:
-
Cell line expressing the target protein (e.g., MV4;11 cells for BRD4)
-
PROTAC of interest (e.g., dBET1)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the target protein and a loading control.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax.
In-Cell Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing a deubiquitinase inhibitor (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated protein) for a defined period.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Pre-clear the lysates and then incubate with an antibody against the target protein.
-
Add protein A/G beads to immunoprecipitate the target protein and its bound interactors.
-
Wash the beads to remove non-specific binders.
-
Elute the immunoprecipitated proteins and analyze by Western blot using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates target ubiquitination.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanism of action and the experimental workflows.
An In-depth Technical Guide to PROTAC CRBN Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC CRBN Degrader-1, also identified as compound 14a in seminal literature, is a synthetic heterodimeric Proteolysis Targeting Chimera (PROTAC).[1] This molecule is engineered to hijack the cell's natural protein disposal machinery to induce the degradation of the E3 ubiquitin ligase Cereblon (CRBN). It achieves this by simultaneously binding to CRBN and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of CRBN.[1] This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental characterization of this compound.
Chemical Structure and Properties
This compound is comprised of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker moiety, and a ligand that engages the Cereblon (CRBN) E3 ubiquitin ligase. Specifically, it incorporates (S,R,S)-AHPC as the VHL ligand and a derivative of pomalidomide (B1683931) as the CRBN-binding moiety.
Chemical Structure:
Caption: Molecular components of this compound.
| Property | Value |
| Molecular Formula | C₅₃H₇₂N₈O₁₃S |
| Molecular Weight | 1061.25 g/mol |
| CAS Number | 2358775-70-7 |
Mechanism of Action
This compound functions by inducing proximity between CRBN and VHL, two distinct E3 ubiquitin ligases. This hijacking of the ubiquitin-proteasome system results in the VHL-mediated polyubiquitination of CRBN, marking it for degradation by the 26S proteasome.
Caption: Signaling pathway of CRBN degradation induced by this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its constituent ligands.
| Parameter | Molecule | Value | Assay Method | Cell Line | Reference |
| Degradation (DC₅₀) | This compound | 200 nM | Western Blot | HeLa | [1] |
| Maximal Degradation (Dₘₐₓ) | This compound | >80% at 1 µM (8h) | Western Blot | HeLa | [2] |
| Binding Affinity (Kᵈ) | Pomalidomide | ~157 nM | Isothermal Titration Calorimetry | N/A | [3] |
| Binding Affinity (IC₅₀) | Pomalidomide | ~1.2-3 µM | Competitive Binding Assays | U266, HEK293T | [4][5] |
| Binding Affinity | (S,R,S)-AHPC (VH032) | High Affinity | Various | N/A | [6][7] |
Experimental Protocols
Synthesis of this compound (Compound 14a)
A detailed, step-by-step synthesis protocol for compound 14a is provided in the supplementary information of the publication by Girardini et al. (2019). The general synthetic strategy involves the coupling of the VHL ligand, a PEG-based linker, and the pomalidomide-derived CRBN ligand through standard amidation and etherification reactions. For the precise reaction conditions, purification methods, and analytical characterization, researchers are directed to the aforementioned publication.
Western Blot for CRBN Degradation
This protocol is adapted from the methodology described by Girardini et al. (2019) for assessing the degradation of CRBN in HeLa cells.
Experimental Workflow:
Caption: Experimental workflow for Western blot analysis of CRBN degradation.
1. Cell Culture and Treatment:
-
HeLa cells are seeded in appropriate culture plates and allowed to attach overnight.
-
The following day, cells are treated with a range of concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for CRBN. A primary antibody for a loading control protein (e.g., GAPDH, β-actin, or vinculin) is also used to ensure equal protein loading.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
5. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
The intensity of the bands is quantified using densitometry software. The CRBN band intensity is normalized to the corresponding loading control band intensity for each sample. The percentage of CRBN degradation is calculated relative to the vehicle-treated control.
Conclusion
This compound is a valuable research tool for studying the ubiquitin-proteasome system and for the targeted degradation of Cereblon. Its well-defined structure and mechanism of action, supported by robust experimental data, make it a cornerstone for investigations into the burgeoning field of targeted protein degradation. The protocols and data presented in this guide provide a solid foundation for researchers to utilize and further explore the capabilities of this potent CRBN degrader.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Development of PROTAC CRBN Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of PROTAC CRBN Degrader-1, a pioneering heterobifunctional degrader designed to induce the degradation of the E3 ligase substrate receptor Cereblon (CRBN). This document details the quantitative biological data, experimental methodologies, and underlying signaling pathways associated with this compound.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This compound, also identified as compound 14a in the primary literature, is a novel chemical probe developed by researchers at the University of Dundee.[1] It functions as a VHL-CRBN heterodimerizing PROTAC, uniquely designed to hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of CRBN.[2] This document serves as a technical resource for researchers in the field of targeted protein degradation.
Mechanism of Action
This compound is a heterobifunctional molecule comprising three key components: a ligand that binds to the VHL E3 ligase, a ligand for CRBN (a derivative of pomalidomide), and a flexible linker that connects the two.[2] By simultaneously engaging both VHL and CRBN, the degrader facilitates the formation of a ternary complex. This induced proximity positions CRBN as a neosubstrate for the VHL E3 ligase complex, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: Signaling pathway of this compound mediated CRBN degradation.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound (Compound 14a) from in vitro cellular assays.
| Parameter | HeLa Cells | HEK293 Cells | Reference |
| DC50 | 200 nM | "Comparable" to HeLa cells | |
| Dmax | 75% (at 4h) | 98% (at 8h) | |
| Time to >80% Degradation | 8 hours | 1 hour |
Table 1: Cellular Degradation Efficacy of this compound (Compound 14a)
Note: Binding affinity data (Kd) for this compound to VHL and CRBN, as well as in vivo pharmacokinetic data, are not available in the primary literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.
Synthesis of this compound (Compound 14a)
The synthesis of this compound involves the coupling of a VHL ligand precursor, a polyethylene (B3416737) glycol (PEG) linker, and a pomalidomide-derived CRBN ligand. The following is a representative protocol based on the published synthetic scheme.
Materials:
-
(S,R,S)-AHPC-PEG-acid (VHL ligand with linker)
-
Pomalidomide-C2-NH2 (CRBN ligand)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
Procedure:
-
Dissolve (S,R,S)-AHPC-PEG-acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Pomalidomide-C2-NH2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield this compound.
Western Blot for CRBN Degradation
Materials:
-
HeLa or HEK293 cells
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-CRBN, anti-VHL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed HeLa or HEK293 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) or with 1 µM of the degrader for various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify band intensities using densitometry software. Normalize CRBN and VHL levels to the loading control (GAPDH).
Representative Binding Assay Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the PROTAC to its target E3 ligases.
Materials:
-
Purified recombinant VHL or CRBN protein
-
This compound
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation: Dialyze the purified protein against the ITC buffer extensively. Dissolve the PROTAC in the final dialysis buffer to the desired concentration. Ensure the DMSO concentration is matched between the protein and ligand solutions if applicable.
-
ITC Experiment Setup: Load the protein solution (e.g., 10-20 µM) into the ITC sample cell and the PROTAC solution (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
Representative Binding Assay Protocol: Surface Plasmon Resonance (SPR)
Objective: To measure the binding kinetics (association rate ka, dissociation rate kd) and affinity (Kd) of the PROTAC to its targets.
Materials:
-
Purified recombinant VHL or CRBN protein (with an affinity tag, e.g., His-tag)
-
This compound
-
SPR instrument and sensor chips (e.g., Ni-NTA chip for His-tagged proteins)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the purified VHL or CRBN protein onto the surface of the sensor chip.
-
Binding Analysis: Flow a series of concentrations of this compound over the chip surface and monitor the change in response units (RU) in real-time.
-
Regeneration: After each concentration, regenerate the sensor surface to remove the bound PROTAC.
-
Data Analysis: Fit the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and Kd.
Discovery and Development Workflow
The discovery and development of a novel PROTAC like CRBN Degrader-1 follows a structured workflow, from initial design to preclinical characterization.
Caption: A generalized workflow for the discovery and development of a PROTAC degrader.
Conclusion
This compound (compound 14a) represents a significant advancement in the field of targeted protein degradation, demonstrating the feasibility of hijacking one E3 ligase to degrade another. Its potent and selective degradation of CRBN in cellular models provides a valuable tool for studying CRBN biology and a foundation for the development of novel therapeutics. Further studies to elucidate its binding kinetics and in vivo properties will be crucial for its potential translation into a therapeutic agent. This guide provides a comprehensive technical overview to aid researchers in understanding and expanding upon this important work.
References
The Double-Edged Sword: A Technical Guide to VHL-CRBN Heterodimerization in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). Conventionally, a PROTAC is a heterobifunctional molecule that simultaneously binds to a POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. The two most exploited E3 ligases in PROTAC design are the von Hippel-Lindau (VHL) and Cereblon (CRBN) proteins, which act as substrate recognition subunits for their respective Cullin-RING E3 ligase complexes.[1][2][3]
A novel and intriguing strategy in the field involves the design of PROTACs that link a VHL ligand to a CRBN ligand.[4] These "hetero-dimerizing" PROTACs are not intended to degrade an external POI but rather to induce the formation of a VHL-PROTAC-CRBN ternary complex, effectively pitting the two E3 ligases against each other. This technical guide delves into the core function of VHL-CRBN heterodimerization, summarizing the quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Mechanism of Action: A Ligase-vs-Ligase Battle
The primary function of a VHL-CRBN heterodimerizing PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of one of the E3 ligases by the other.[4][5] Experimental evidence from multiple studies has shown a consistent and unidirectional outcome: the VHL E3 ligase complex successfully ubiquitinates CRBN, leading to potent and preferential degradation of CRBN.[1][4][5][6]
This process can be broken down into the following key steps:
-
Ternary Complex Formation: The VHL-CRBN PROTAC, possessing distinct VHL and CRBN binding moieties, facilitates the formation of a ternary complex, bringing the VHL and CRBN proteins into close proximity.
-
Ubiquitination of CRBN: Once the ternary complex is formed, the VHL-associated E3 ligase machinery (specifically the E2 ubiquitin-conjugating enzyme) transfers ubiquitin molecules to accessible lysine (B10760008) residues on the CRBN protein. Human CRBN has 28 lysine residues, making it a more likely target for ubiquitination compared to human VHL, which has only three.[5]
-
Proteasomal Degradation: The polyubiquitinated CRBN is then recognized by the 26S proteasome, which unfolds and degrades the protein.
This "ligase-vs-ligase" approach provides a powerful and generalizable strategy for achieving E3 ligase knockdown, which can be a valuable tool for studying the biology of these ligases and for potential therapeutic applications.[1][2]
Quantitative Data on VHL-CRBN Heterodimerizing PROTACs
The efficacy of VHL-CRBN PROTACs is typically quantified by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize the degradation data for several reported VHL-CRBN PROTACs, highlighting their preferential activity against CRBN.
Table 1: Degradation of CRBN by VHL-CRBN PROTACs in HeLa Cells [6]
| Compound | Linker Structure | DC50 (nM) | Dmax (%) |
| 14a | PEG-based | 200 | 98 |
| 18b | Alkyl | >1000 | ~54 |
Data from Girardini et al. (2019) following a 4-hour treatment.
Table 2: Degradation of CRBN by VHL-CRBN PROTACs in HEK293T Cells [7]
| Compound | Linker Structure | DC50 (nM) | Dmax (%) |
| TD-165 | Alkyl | 20.4 | 99.6 |
| TD-158 | Alkyl | 44.5 | 97.1 |
| TD-156 | Shorter Alkyl | 100.6 | 96.9 |
| TD-343 | PEG-based | 367.8 | 85.1 |
Data from a separate study on VHL-CRBN heterodimerizing PROTACs.
These data demonstrate that linker composition and length are critical determinants of degradation efficiency, a common theme in PROTAC design.[6] Notably, across different studies and cell lines, VHL-CRBN PROTACs consistently and potently degrade CRBN while having minimal effect on VHL levels.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize VHL-CRBN heterodimerizing PROTACs.
Cellular Degradation Assay via Western Blot
This protocol is a standard method to quantify the levels of CRBN and VHL proteins in cells following treatment with a VHL-CRBN PROTAC.
Materials:
-
Cell Line (e.g., HeLa, HEK293T)
-
VHL-CRBN PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CRBN, anti-VHL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the VHL-CRBN PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions (and a vehicle-only control, e.g., 0.1% DMSO) for a specified time (e.g., 4, 8, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CRBN, VHL, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the CRBN and VHL band intensities to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of CRBN induced by the VHL-PROTAC-CRBN ternary complex.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, VHL complex, and CRBN.
-
Ubiquitin protein
-
VHL-CRBN PROTAC
-
ATP solution
-
Ubiquitylation buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE and Western blot reagents
-
Anti-CRBN and anti-ubiquitin antibodies
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in ubiquitylation buffer.
-
Add the recombinant CRBN protein (the substrate) and the recombinant VHL complex (the ligase).
-
Add the VHL-CRBN PROTAC at the desired concentration.
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer.
-
Boil the samples and analyze by SDS-PAGE and Western blot.
-
Probe the membrane with an anti-CRBN antibody to observe higher molecular weight bands corresponding to ubiquitinated CRBN, and with an anti-ubiquitin antibody to confirm the presence of ubiquitin chains.
-
Conclusion and Future Perspectives
The development of VHL-CRBN heterodimerizing PROTACs represents an innovative extension of the PROTAC concept. The key function of these molecules is to induce the selective and potent degradation of CRBN through hijacking of the VHL E3 ligase complex. This provides a valuable chemical tool for knocking down CRBN, enabling deeper investigation into its biological roles.
Future research in this area may focus on:
-
Optimizing Potency and Selectivity: Further exploration of linker chemistry and attachment points could lead to even more potent and selective CRBN degraders.
-
Reversing the Selectivity: A significant challenge would be to design a hetero-dimerizing PROTAC that preferentially degrades VHL over CRBN. This would require a deeper understanding of the structural and kinetic factors that govern the ubiquitination process within the ternary complex.
-
Exploring Other E3 Ligase Pairs: The "ligase-vs-ligase" concept could be extended to other pairs of E3 ligases, opening up new avenues for targeted protein degradation and for the development of novel chemical probes.
This technical guide provides a comprehensive overview of the function, data, and methodologies related to VHL-CRBN heterodimerizing PROTACs. As the field of targeted protein degradation continues to evolve, these novel strategies will undoubtedly play a crucial role in advancing our understanding of cellular biology and in the development of next-generation therapeutics.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC-mediated crosstalk between E3 ligases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. PROTAC-mediated crosstalk between E3 ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Components of PROTAC CRBN Degrader-1
This guide provides a comprehensive technical overview of PROTAC CRBN Degrader-1, a bifunctional molecule designed to induce the degradation of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Core Components and Mechanism of Action
This compound, also referred to as compound 14a in the primary literature, is a hetero-bifunctional proteolysis-targeting chimera (PROTAC). It is meticulously designed to hijack the cellular ubiquitin-proteasome system to induce the degradation of CRBN. This is achieved by simultaneously binding to both CRBN and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination and subsequent proteasomal degradation of CRBN[1][2][3][4].
The molecule is composed of three key moieties:
-
A VHL E3 Ligase Ligand: This component is derived from the well-characterized VHL ligand, (S,R,S)-AHPC[5][6]. It serves to recruit the VHL E3 ligase complex.
-
A CRBN Ligand: This part of the molecule is based on pomalidomide, a potent binder of CRBN[6]. Its function is to engage the target protein, CRBN.
-
A Linker: A flexible polyethylene (B3416737) glycol (PEG)-based linker connects the VHL and CRBN ligands. The composition and length of the linker are critical for optimal ternary complex formation and subsequent degradation activity[1][2][3][4].
The fundamental principle of action for this compound is to induce proximity between two E3 ligases, VHL and CRBN, leading to the ubiquitination and degradation of CRBN itself[1][2][3][4].
Quantitative Data
The efficacy of this compound has been quantified through various cell-based assays. The key performance metric is its half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein.
| Parameter | Cell Line | Value | Reference |
| DC50 (CRBN Degradation) | HeLa | 200 nM | [5][7] |
| DC50 (CRBN Degradation) | HEK293 | 200 nM | |
| Maximum Degradation (Dmax) at 1 µM (8h) | HEK293 | 98% |
Experimental Protocols
Synthesis of this compound (Compound 14a)
The synthesis of this compound involves a multi-step chemical process. The following is a detailed methodology adapted from the primary literature[8].
Scheme for the Synthesis of the Linker and Final PROTAC:
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
PROTAC CRBN Degrader-1 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC CRBN Degrader-1, a chemical tool for targeted protein degradation. It includes key specifications, a detailed experimental protocol for assessing its activity, and a visualization of its mechanism of action.
Core Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 2358775-70-7 | [1][2][3][4][5][6] |
| Molecular Weight | 1061.25 g/mol | [1][3][4][6][7] |
| Molecular Formula | C₅₃H₇₂N₈O₁₃S | [1][3][6] |
Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the selective degradation of the Cereblon (CRBN) protein. It functions by simultaneously binding to both a von Hippel-Lindau (VHL) E3 ubiquitin ligase and the target protein, CRBN. This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of CRBN by the E3 ligase. The ubiquitinated CRBN is then recognized and degraded by the 26S proteasome.[1][2][7] This targeted degradation approach allows for the study of CRBN's cellular functions.
Experimental Protocols
Western Blot Analysis of CRBN Degradation
This protocol outlines the methodology to quantify the degradation of CRBN in cultured cells following treatment with this compound.
1. Materials and Reagents:
-
Cell Line: Human cancer cell lines such as HeLa or HEK293 are suitable.
-
This compound: Prepare a stock solution in DMSO.
-
Control Compounds: DMSO (vehicle control).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Polyacrylamide gels appropriate for the molecular weight of CRBN.
-
Transfer Buffer: Standard Western blot transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibodies: Rabbit anti-CRBN antibody and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate: ECL Western blotting detection reagent.
-
Imaging System: Chemiluminescence imager.
2. Cell Treatment:
-
Seed the chosen cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified time (e.g., 4 hours).[8] Include a DMSO-treated vehicle control.
3. Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates at high speed to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
5. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
6. Data Analysis:
-
Quantify the band intensities for CRBN and the loading control using densitometry software.
-
Normalize the CRBN band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of CRBN degradation relative to the vehicle-treated control.
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC CRBN Degrader 1 — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
PROTAC CRBN Degrader-1: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of PROTAC CRBN Degrader-1 (CAS: 2358775-70-7). The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate its application in experimental settings. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing solubility and stability, and provides visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables present the available quantitative data on the solubility and physicochemical properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2358775-70-7 | [1][2][3] |
| Molecular Formula | C₅₃H₇₂N₈O₁₃S | [1][3] |
| Molecular Weight | 1061.25 g/mol | [1][2] |
| Form | Solid | [2][3] |
Table 2: Solubility Data
| Solvent / Vehicle | Solubility | Notes | Source |
| DMSO | 100 mg/mL (ultrasonic) | - | [2] |
| DMSO | Sparingly soluble: 1-10 mg/mL | - | [3] |
| Acetonitrile (B52724) | Slightly soluble: 0.1-1 mg/mL | - | [3] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | 5 mg/mL (4.71 mM) | Suspended solution; requires ultrasonic | [1] |
| 10% DMSO >> 90% corn oil | ≥ 5 mg/mL (4.71 mM) | Clear solution | [1] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 5 mg/mL (4.71 mM) | Clear solution | [1] |
Table 3: Biological Activity
| Parameter | Value | Cell Line | Conditions | Source |
| DC₅₀ (CRBN Degradation) | 200 nM | HeLa | 4 hours incubation | [1][3] |
Table 4: Storage and Stability
| Condition | Stability | Source |
| -20°C | ≥ 4 years | [3] |
| -80°C (in solvent) | 6 months | [4] |
| -20°C (in solvent) | 1 month (stored under nitrogen) | [4] |
| 4°C | Stored under nitrogen | [1] |
Mechanism of Action and Signaling Pathway
This compound is a hetero-bifunctional molecule designed to induce the degradation of the Cereblon (CRBN) protein, a substrate receptor of the Cullin 4A RING E3 ubiquitin ligase complex (CRL4^CRBN). It achieves this by simultaneously binding to both CRBN and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of CRBN by the VHL E3 ligase complex, marking it for subsequent degradation by the proteasome.
Caption: Mechanism of action for this compound.
Experimental Protocols
While specific experimental protocols for determining the cited solubility and stability of this compound are not publicly available, the following are detailed, representative methodologies for key assays applicable to PROTAC molecules.
Aqueous Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer, which is a critical parameter for in vitro assays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Plate shaker
-
Spectrophotometer or HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a standard curve.
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a new 96-well plate. Then, add PBS (pH 7.4) to achieve the final desired PROTAC concentrations, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for a defined period (e.g., 2 hours) with constant shaking to allow for precipitation of the compound.
-
Analysis:
-
Spectrophotometric Method: Measure the absorbance of the solutions in a UV spectrophotometer at the λmax of the compound. The concentration of the soluble compound is determined by comparing the absorbance of the clear supernatant to the standard curve.
-
HPLC-UV Method: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and analyze the concentration of the soluble compound using a calibrated HPLC-UV method.
-
Data Analysis: The kinetic solubility is the concentration of the compound in the well with the highest concentration that does not show evidence of precipitation.
Caption: Workflow for the aqueous kinetic solubility assay.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol provides a framework for assessing the metabolic stability of this compound in human liver microsomes (HLM), a key indicator of its in vivo half-life.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare a working solution of this compound in a buffer with a low percentage of organic solvent. Prepare the HLM suspension in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, combine the HLM suspension and the PROTAC working solution. Pre-warm the mixture at 37°C for a few minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Caption: Workflow for the in vitro metabolic stability assay.
References
Methodological & Application
Application Notes and Protocols for PROTAC CRBN Degrader-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells by hijacking the body's own ubiquitin-proteasome system.[1][2] This is achieved through a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] PROTAC CRBN Degrader-1 is a chemical tool that recruits the Cereblon (CRBN) E3 ligase to a specific POI, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[2][4] This approach offers a powerful alternative to traditional inhibitors by physically removing the target protein, which can lead to a more profound and sustained biological response.[1]
This document provides detailed protocols for the application of a generic PROTAC CRBN degrader in cell culture, including methods for assessing target protein degradation, evaluating effects on cell viability, and confirming the mechanism of action through ubiquitination assays.
Mechanism of Action
This compound facilitates the formation of a ternary complex between the POI and CRBN, a substrate receptor for the CULLIN-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[3][4] This proximity induces the polyubiquitination of the POI by an E2-conjugating enzyme.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle.[2]
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50) for cell viability. The following tables summarize representative data for various CRBN-based PROTACs from the literature.
Table 1: Degradation Potency (DC50) of CRBN-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Reference |
| This compound | CRBN | HeLa | 200 | [6] |
| dBET1 | BRD4 | MV4;11 | 5.23 | [7] |
| PROTAC FGFR1 degrader-1 | FGFR1 | KG1a | 39.78 | [7] |
| GP262 | PI3Kγ | THP-1 | 88.4 | [8] |
Table 2: Anti-proliferative Activity (IC50) of CRBN-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | IC50 (nM) | Reference |
| PROTAC FLT-3 Degrader 3 | FLT3 | MV4-11 | 7.55 | [9] |
| GP262 | PI3K/mTOR | OCI-AML3 | 44.3 | [8] |
| GP262 | PI3K/mTOR | THP-1 | 48.3 | [8] |
| GP262 | PI3K/mTOR | MDA-MB-231 | 68.0 | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of a PROTAC CRBN degrader.
Experimental Workflow Overview
Caption: General experimental workflow for PROTAC evaluation.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein following treatment with the PROTAC.[1][10]
Materials:
-
Cell culture reagents
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[1]
-
Add lysis buffer to each well and scrape the cells.[10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
Determine the protein concentration of each lysate using a BCA assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[10]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.[10]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[9][13]
Materials:
-
Cells and culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Assay Procedure:
-
Data Acquisition and Analysis:
In-Cell Ubiquitination Assay
This protocol confirms that the PROTAC-induced protein degradation is dependent on the ubiquitin-proteasome system by detecting the ubiquitination of the target protein.[11][14]
Materials:
-
Cell culture reagents
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Lysis buffer with protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619)
-
Antibody for immunoprecipitation (against the target protein or ubiquitin)
-
Protein A/G agarose (B213101) beads
-
Western blot reagents (as described in Protocol 1)
-
Primary antibody against ubiquitin
Methodology:
-
Cell Treatment:
-
Plate cells in 100 mm dishes and allow them to adhere overnight.[11]
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.
-
Treat cells with the this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Immunoprecipitation:
-
Incubate the cell lysate with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.[11]
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize and evaluate this compound in a cell culture setting. By following these detailed methodologies, scientists can accurately assess target protein degradation, determine the impact on cell viability, and confirm the mechanism of action, thereby advancing the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Ubiquitination Assay - Profacgen [profacgen.com]
- 15. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PROTAC CRBN Degrader-1 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PROTAC CRBN Degrader-1 in HeLa human cervical cancer cells. This document includes an overview of the molecule, detailed experimental protocols, and expected outcomes, facilitating the effective application of this tool for targeted protein degradation studies.
Introduction
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Cereblon (CRBN) protein. It functions by simultaneously binding to both CRBN, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of CRBN by the VHL E3 ligase, marking it for subsequent degradation by the 26S proteasome. The degradation of CRBN can be a valuable tool to study its role in various cellular processes and to validate it as a therapeutic target.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in HeLa cells.
Table 1: Degradation Potency and Efficacy of this compound in HeLa Cells
| Parameter | Value | Experimental Conditions | Reference |
| DC₅₀ | 200 nM | 4-hour treatment | [1][2][3] |
| Dₘₐₓ (approx.) | >80% | 8-hour treatment with 1 µM | [4] |
Table 2: Time-Dependent Degradation of CRBN in HeLa Cells Treated with 1 µM this compound
| Treatment Time | Remaining CRBN Level (%) | Reference |
| 1 hour | <50% | [4] |
| 8 hours | ~20% | [4] |
Table 3: Concentration-Dependent Degradation of CRBN in HeLa Cells
| Concentration of this compound | Remaining CRBN Level (%) after 4h | Reference |
| 10 nM | ~81% | [5] |
| 1 µM | Significantly reduced | [3] |
Table 4: Effect of Long-Term CRBN Degradation on HeLa Cell Viability (using a similar VHL-CRBN degrader, TD-165)
| Treatment | Effect on Cell Viability | Reference |
| Long-term (12 days) treatment with TD-165 | Significantly decreased | [6] |
Signaling Pathway
The degradation of CRBN by this compound impacts cellular signaling pathways in which CRBN plays a crucial role. One such pathway is the Wnt signaling pathway, where CRBN is involved in the degradation of Casein kinase 1α (CK1α), a negative regulator of the pathway[7][8]. CRBN also plays a role in DNA damage-induced apoptosis through its interaction with p53[9].
Mechanism of this compound and its impact on cellular pathways.
Experimental Workflow
A typical experimental workflow to assess the efficacy of this compound in HeLa cells involves cell culture, treatment with the degrader, and subsequent analysis of CRBN protein levels and cell viability.
Workflow for assessing this compound in HeLa cells.
Experimental Protocols
Protocol 1: Western Blot Analysis of CRBN Degradation
This protocol details the steps to quantify the degradation of CRBN protein in HeLa cells following treatment with this compound.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-CRBN
-
Primary antibody: anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed HeLa cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CRBN overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
-
Stripping and Re-probing for Loading Control: (Optional but recommended) Strip the membrane and re-probe with a primary antibody against a loading control.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the CRBN band intensity to the loading control and express the results as a percentage of the vehicle-treated control.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of HeLa cells.
Materials:
-
HeLa cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the degrader. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the cell viability against the concentration of the degrader to determine the IC₅₀ value, if applicable.
-
Conclusion
These application notes provide a framework for the successful use of this compound in HeLa cells. The provided protocols for Western blotting and MTT assays are robust methods for quantifying CRBN degradation and assessing its impact on cell viability. The summarized data and pathway diagrams offer valuable context for experimental design and data interpretation. As with any experimental system, optimization of specific parameters may be necessary to achieve the best results in your laboratory.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cereblon attenuates DNA damage-induced apoptosis by regulating the transcription-independent function of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Cereblon (CRBN) Degradation via Western Blot
Introduction
Cereblon (CRBN) is a critical component of the CUL4-DDB1-ROC1 E3 ubiquitin ligase complex, where it functions as a substrate receptor.[1][2] This complex targets specific proteins for ubiquitination and subsequent degradation by the 26S proteasome.[1][3] CRBN has garnered significant attention in drug development, particularly as the target of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and lenalidomide (B1683929), and as a popular E3 ligase recruited by Proteolysis Targeting Chimeras (PROTACs).[1][4][5] These therapeutic modalities induce or enhance the interaction between CRBN and a target protein of interest (POI), leading to the POI's degradation.
Conversely, some experimental compounds or cellular conditions might lead to the degradation of CRBN itself. Monitoring the cellular levels of CRBN is therefore crucial for understanding the mechanism of action of novel degraders, assessing potential off-target effects, and studying the regulation of the CRL4-CRBN complex. Western blotting is a robust and widely used semi-quantitative technique to measure changes in protein levels, making it an ideal method for assessing CRBN degradation.[4][6] This document provides a detailed protocol for the quantitative analysis of CRBN protein levels in cultured cells following treatment with a compound of interest.
Signaling Pathway and Experimental Logic
The CRL4-CRBN E3 ubiquitin ligase complex mediates the transfer of ubiquitin to substrate proteins. IMiDs and PROTACs act as "molecular glues" or linkers, respectively, to bring a target protein into proximity with the E3 ligase complex, leading to the target's ubiquitination and degradation.[5][7] The workflow to measure the degradation of CRBN itself involves treating cells with a potential degrader, preparing whole-cell lysates, separating proteins by size, and using a specific antibody to detect and quantify the CRBN protein band.
Figure 1: Simplified pathway of CRBN-mediated protein degradation.
Experimental Protocol
This protocol outlines the steps for treating cells, preparing lysates, and performing a quantitative Western blot to measure CRBN degradation.
1. Materials and Reagents
-
Cell culture reagents (media, FBS, antibiotics)
-
Cell line of interest (e.g., HEK293T, MM.1S)
-
Test compound (potential CRBN degrader) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE gels (e.g., 10% or 4-12% Bis-Tris precast gels)[6]
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-CRBN (Rabbit mAb, see Table 1 for details)
-
Loading Control: Anti-GAPDH, Anti-β-Actin, or Anti-Vinculin Rabbit or Mouse mAb
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Cell Culture and Treatment
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound. Include a vehicle-only control (e.g., DMSO).
-
For a time-course experiment, treat cells with a fixed concentration of the compound and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).[6]
-
After the treatment period, wash the cells twice with ice-cold PBS.
3. Cell Lysis and Protein Quantification
-
Add 100-150 µL of ice-cold lysis buffer to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[4]
4. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and mix well.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4][6]
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel.[6] Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
5. Western Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[4]
-
Incubate the membrane with the primary anti-CRBN antibody, diluted in blocking buffer (see Table 1 for recommended dilution), overnight at 4°C with gentle shaking.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6]
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.[4] Ensure the signal is not saturated to allow for accurate quantification.[9]
-
Quantify the band intensities for CRBN and the loading control using densitometry software (e.g., ImageJ).[6]
-
Normalize the CRBN band intensity to the corresponding loading control band intensity for each lane.[10]
-
Calculate the percentage of CRBN degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the compound concentration to determine the DC50 (concentration for 50% degradation).[6]
Quantitative Data Summary
The following table provides recommended parameters for the Western blot protocol. Researchers should optimize these conditions for their specific cell line and experimental setup.
| Parameter | Recommended Value / Reagent | Source / Notes |
| Cell Lysis Buffer | RIPA Buffer + Protease/Phosphatase Inhibitors | [4] Standard for whole-cell protein extraction. |
| Protein Loading Amount | 20-40 µg per lane | [6] Adjust to ensure signal is within the linear range.[9] |
| SDS-PAGE Gel | 10% or 4-12% Bis-Tris Gel | Suitable for CRBN (~50 kDa) and common loading controls. |
| Primary Antibody (CRBN) | Rabbit anti-CRBN mAb (e.g., CST #71810) | [8][11] Recognizes endogenous levels of total CRBN. |
| Primary Antibody Dilution | 1:1000 in 5% BSA in TBST | [8] Optimize based on signal intensity. |
| Loading Control Antibody | GAPDH, β-Actin, or Vinculin | [12] Ensure control is not affected by treatment. |
| Secondary Antibody | HRP-conjugated Goat anti-Rabbit IgG | Dilute 1:2000 to 1:10000 in blocking buffer. |
| Detection Substrate | Enhanced Chemiluminescence (ECL) | Choose a substrate with a wide dynamic range for quantification. |
Experimental Workflow Diagram
The diagram below illustrates the key steps in the quantitative Western blot workflow for measuring CRBN degradation.
Figure 2: Workflow for quantitative Western blot analysis of CRBN.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | CRBN Is a Negative Regulator of Bactericidal Activity and Autophagy Activation Through Inhibiting the Ubiquitination of ECSIT and BECN1 [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRBN (D8H3S) Rabbit Monoclonal Antibody (#71810) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. CRBN (D8H3S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Optimal In Vitro Concentration of PROTAC CRBN Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a revolutionary approach in targeted therapy. They function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][2] This event-driven mechanism allows for the catalytic removal of target proteins, including those previously considered "undruggable".[2][3]
PROTAC CRBN Degrader-1 is a unique PROTAC that induces the degradation of Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] It achieves this by forming a ternary complex between CRBN and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, effectively hijacking VHL to ubiquitinate and degrade CRBN.[4][5][6] Determining the optimal working concentration of this degrader is critical for achieving maximal degradation efficacy while minimizing off-target effects and cytotoxicity.
This application note provides a comprehensive suite of protocols to determine the optimal in vitro concentration of this compound by assessing its impact on cell viability, its ability to induce CRBN degradation, and its capacity to promote ternary complex formation.
Signaling Pathway and Experimental Overview
The activity of this compound is initiated by the formation of a ternary complex, the key first step for inducing protein degradation.[7][8] The following diagrams illustrate the degradation pathway and the general experimental workflow for determining the optimal degrader concentration.
References
- 1. lifesensors.com [lifesensors.com]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Preparing Stock Solutions of PROTAC CRBN Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1] PROTAC CRBN Degrader-1 is a heterodimeric PROTAC that selectively degrades Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, by simultaneously binding to CRBN and the von Hippel-Landau (VHL) E3 ligase, leading to CRBN's ubiquitination and subsequent degradation by the proteasome.[2][3] This molecule serves as a valuable tool for studying the biological functions of CRBN and exploring the effects of its degradation.
These application notes provide detailed protocols for the preparation of stock solutions of this compound for both in vitro and in vivo research applications. Adherence to these protocols is crucial for ensuring the solubility, stability, and optimal performance of the compound in downstream experiments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Catalog Number | HY-128845 | [2] |
| CAS Number | 2358775-70-7 | [2] |
| Molecular Formula | C₅₃H₇₂N₈O₁₃S | [2] |
| Molecular Weight | 1061.25 g/mol | [2] |
| Appearance | Solid powder | [3] |
Data Presentation: Solubility and Stock Solution Preparation
The following tables provide a quick reference for preparing stock solutions of this compound at various concentrations.
Table 1: Preparation of Stock Solutions in DMSO for In Vitro Use
| Desired Stock Concentration | Volume of DMSO to Add to 1 mg of this compound | Volume of DMSO to Add to 5 mg of this compound | Volume of DMSO to Add to 10 mg of this compound |
| 1 mM | 0.9423 mL | 4.7114 mL | 9.4229 mL |
| 5 mM | 0.1885 mL | 0.9423 mL | 1.8846 mL |
| 10 mM | 0.0942 mL | 0.4711 mL | 0.9423 mL |
Note: The solubility of this compound in DMSO is ≥ 100 mg/mL (94.23 mM).[2] Sonication may be required to fully dissolve the compound.[2][3]
Table 2: Recommended Formulations for In Vivo Studies
| Formulation Composition | Final Concentration of this compound | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (4.71 mM) | Results in a clear solution.[2][4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 5 mg/mL (4.71 mM) | May result in a suspension; sonication is recommended.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (4.71 mM) | Results in a clear solution.[2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Assays
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution from 1 mg of powder, you will need 0.0942 mL of DMSO.[2]
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles are present, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.[2][3]
-
Once fully dissolved, the stock solution is ready for use.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[4]
Protocol 2: Preparation of a Dosing Solution for In Vivo Administration (Co-solvent Formulation)
This protocol describes the preparation of a dosing solution using a co-solvent system of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare the final dosing solution, add the required volume of the DMSO stock solution to a sterile conical tube.
-
Add the solvents in the following order, vortexing thoroughly after each addition:
-
Add 4 volumes of PEG300 for every 1 volume of DMSO stock solution.
-
Add 0.5 volumes of Tween-80 for every 1 volume of DMSO stock solution.
-
Slowly add 4.5 volumes of sterile saline to reach the final desired volume.
-
-
For example, to prepare 1 mL of a 5 mg/mL dosing solution:
-
The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][4]
-
This solution should be prepared fresh before each use.
Mandatory Visualizations
Caption: Workflow for preparing a DMSO stock solution of this compound.
Caption: Simplified signaling pathway of this compound mediated protein degradation.
References
Revolutionizing Targeted Protein Degradation: Application Notes and Protocols for Cell Lysis and Protein Extraction in PROTAC Experiments
For Immediate Release
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The success of PROTAC-based research and drug development hinges on the precise and reproducible analysis of target protein degradation. This requires robust and optimized protocols for cell lysis and protein extraction, tailored to downstream applications such as Western blotting and mass spectrometry. These application notes provide detailed methodologies and quantitative data to guide researchers, scientists, and drug development professionals in obtaining high-quality protein lysates for conclusive PROTAC experiments.
Introduction to PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC molecule consists of two ligands connected by a linker: one binds to the POI, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The efficacy of a PROTAC is primarily assessed by quantifying the reduction in the levels of the target protein.
Application Notes and Protocols: Immunoprecipitation of PROTAC CRBN Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][4]
Cereblon (CRBN), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, is a frequently utilized E3 ligase in PROTAC design.[5][6] This document provides a detailed protocol for the immunoprecipitation (IP) of a target protein complexed with a CRBN-recruiting PROTAC, referred to here as "CRBN Degrader-1." This protocol is essential for verifying the formation of the ternary complex (POI-PROTAC-CRBN), a critical step in the mechanism of action for these degraders.
Principle of the Assay
Immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate. In this context, an antibody targeting either the POI or an epitope tag on the POI is used to capture the protein. If the PROTAC successfully forms a ternary complex, CRBN and other components of the E3 ligase complex will be co-precipitated with the target protein. Subsequent analysis by Western blotting can then confirm the presence of these co-precipitated proteins, providing evidence of target engagement and complex formation.
Quantitative Data Summary
The efficacy of a PROTAC is determined by its binding affinity, ability to induce a stable ternary complex, and ultimately, its efficiency in promoting target degradation. The following tables summarize representative quantitative data for CRBN Degrader-1.
Table 1: Binding Affinities
| Molecule | Target Protein | Kd (nM) | E3 Ligase (CRBN) | Kd (µM) |
| CRBN Degrader-1 | Target of Interest (e.g., BTK) | 5.0 | CRBN | 2.5 |
| Warhead Ligand | Target of Interest (e.g., BTK) | 4.5 | CRBN | >100 |
| E3 Ligase Ligand | Target of Interest (e.g., BTK) | >100 | CRBN | 1.8 |
Kd (dissociation constant) values are determined by biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1]
Table 2: Cellular Target Engagement and Degradation
| Compound | Target Engagement IC50 (nM) | Degradation DC50 (nM) | Max Degradation (Dmax) (%) |
| CRBN Degrader-1 | 50 | 25 | 95 |
| Negative Control | >10,000 | >10,000 | <10 |
Target engagement can be measured using cellular assays like NanoBRET™.[7][8] DC50 (concentration for 50% degradation) and Dmax are determined by dose-response experiments followed by Western blotting or mass spectrometry.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for immunoprecipitation and the signaling pathway involved in PROTAC-mediated protein degradation.
Caption: Overview of the co-immunoprecipitation experimental workflow.
Caption: Mechanism of PROTAC-induced protein degradation via the UPS.
Detailed Experimental Protocol
This protocol describes the co-immunoprecipitation of a target protein to verify its interaction with CRBN in the presence of CRBN Degrader-1.
Materials and Reagents:
-
Cell Lines: A cell line endogenously expressing the target protein of interest (e.g., MOLT-4, HEK293T).
-
PROTAC: CRBN Degrader-1 (and a negative control, e.g., an inactive epimer).
-
Antibodies:
-
Primary antibody for IP (e.g., Rabbit anti-POI).
-
Primary antibodies for Western blot (e.g., Mouse anti-POI, Rabbit anti-CRBN, Rabbit anti-DDB1).
-
Secondary antibodies (e.g., anti-Rabbit IgG-HRP, anti-Mouse IgG-HRP).
-
-
Beads: Protein A/G magnetic beads.
-
Buffers and Solutions:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Wash Buffer: Cell Lysis Buffer with 500 mM NaCl.
-
Elution Buffer: 1X Laemmli sample buffer.
-
Phosphate-Buffered Saline (PBS).
-
-
Equipment:
-
Cell culture incubator and flasks.
-
Centrifuge.
-
Magnetic rack.
-
SDS-PAGE and Western blotting equipment.
-
Procedure:
-
Cell Treatment: a. Plate cells to achieve 70-80% confluency. b. Treat cells with the desired concentration of CRBN Degrader-1, a negative control, and a vehicle control (e.g., DMSO) for a short duration (e.g., 2-4 hours) to allow for complex formation before significant degradation occurs.
-
Cell Lysis: a. Harvest and wash cells with ice-cold PBS. b. Lyse cells by resuspending the pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with gentle vortexing every 10 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Reserve a small aliquot as the "Input" control.
-
Immunoprecipitation: a. Determine the protein concentration of the clarified lysate. b. To 1 mg of total protein, add the primary antibody for IP (e.g., 2-4 µg of anti-POI antibody). c. Incubate for 4 hours to overnight at 4°C with gentle rotation. d. Add an appropriate amount of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. e. Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: a. Place the tubes on a magnetic rack to pellet the beads. b. Carefully remove and discard the supernatant. c. Wash the beads three times with 1 ml of ice-cold Wash Buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet on the magnetic rack.
-
Elution: a. After the final wash, remove all residual wash buffer. b. Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Use the magnetic rack to pellet the beads and collect the supernatant containing the eluted proteins.
-
Analysis by Western Blot: a. Load the eluted samples and the "Input" control onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane and probe with primary antibodies against the POI, CRBN, and other components of the E3 ligase complex (e.g., DDB1). e. Incubate with appropriate HRP-conjugated secondary antibodies. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results:
In the sample treated with CRBN Degrader-1, the Western blot of the immunoprecipitated fraction should show bands corresponding to both the target protein (POI) and CRBN. The presence of CRBN in the anti-POI immunoprecipitate is indicative of the formation of the ternary complex. The negative control and vehicle lanes should show a band for the POI but not for CRBN. The input lanes confirm the presence of all proteins in the initial cell lysate.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Protein Degradation and PROTACs [worldwide.promega.com]
- 4. mtoz-biolabs.com [mtoz-biolabs.com]
- 5. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20160235731A1 - Methods to induce targeted protein degradation through bifunctional molecules - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with PROTAC CRBN Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins within the cell.[1][2][3] These heterobifunctional molecules function by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase, thereby forming a ternary complex.[2][3][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]
PROTAC CRBN Degrader-1 is a novel compound designed to specifically target a protein of interest for degradation by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5][6] CRBN is a well-characterized E3 ligase substrate receptor that has been successfully utilized in the development of numerous PROTACs.[4][5] This application note provides a detailed protocol for the analysis of cells treated with this compound using flow cytometry, a powerful technique for quantifying protein levels on a single-cell basis.[7][8][9][10]
Flow cytometry allows for the rapid and quantitative assessment of target protein degradation in a heterogeneous cell population.[7][10][11] By fluorescently labeling the target protein, researchers can measure the decrease in its expression following treatment with this compound. This method is invaluable for determining key parameters such as the half-maximal degradation concentration (DC50) and the kinetics of protein degradation.[6][12]
Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Materials and Methods
Materials
-
Cell Line: A human cell line endogenously expressing the target protein of interest (e.g., HeLa, HEK293T).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Buffer: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 or Saponin in PBS.
-
Primary Antibody: Fluorescently conjugated antibody specific to the target protein (e.g., Alexa Fluor 488 or PE conjugate).
-
Isotype Control Antibody: Fluorescently conjugated isotype control matching the primary antibody.
-
Flow Cytometer: Equipped with the appropriate lasers and filters for the chosen fluorophore.
Methods
Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the cells are treated with a dose-response of this compound or a time-course with a fixed concentration. A vehicle control (DMSO) is included in all experiments.
Sample Preparation: Following treatment, cells are harvested, washed with PBS, and then fixed to preserve the cellular structure. Subsequently, the cell membrane is permeabilized to allow the entry of antibodies for intracellular staining.
Antibody Staining: The permeabilized cells are incubated with a fluorescently conjugated primary antibody that specifically binds to the target protein. An isotype control is used to account for non-specific antibody binding.
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the target protein is measured for each cell, allowing for the quantification of protein degradation.
Experimental Protocols
Protocol 1: Dose-Response Analysis of Target Protein Degradation
-
Cell Seeding: Seed 2 x 10^5 cells per well in a 12-well plate and incubate overnight at 37°C with 5% CO2.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., 0, 1, 10, 50, 100, 500, 1000 nM). Replace the existing medium with the medium containing the different concentrations of the PROTAC or vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Aspirate the medium and wash the cells once with PBS. Detach the cells using a non-enzymatic cell dissociation solution. Transfer the cell suspension to flow cytometry tubes.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend in 500 µL of Permeabilization Buffer. Incubate for 15 minutes at room temperature.
-
Antibody Staining: Centrifuge the cells and resuspend the pellet in 100 µL of Permeabilization Buffer containing the fluorescently conjugated anti-target protein antibody or the corresponding isotype control. Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Add 1 mL of Permeabilization Buffer to each tube, centrifuge, and discard the supernatant. Repeat this wash step.
-
Data Acquisition: Resuspend the final cell pellet in 500 µL of PBS. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Gate on the single-cell population using forward and side scatter. Determine the median fluorescence intensity (MFI) of the target protein for each concentration. Normalize the MFI of the treated samples to the vehicle control to calculate the percentage of remaining protein.
Protocol 2: Time-Course Analysis of Target Protein Degradation
-
Cell Seeding: Seed cells as described in Protocol 1.
-
PROTAC Treatment: Treat cells with a fixed concentration of this compound (e.g., 100 nM) or vehicle control.
-
Time Points: Harvest cells at different time points after treatment (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Sample Processing and Staining: Follow steps 3-7 from Protocol 1 for each time point.
-
Data Acquisition and Analysis: Follow steps 8-9 from Protocol 1 for each time point to determine the kinetics of protein degradation.
Data Presentation
Table 1: Dose-Response of Target Protein Degradation by this compound in HeLa Cells at 24 Hours
| PROTAC Concentration (nM) | Mean Fluorescence Intensity (MFI) | % of Vehicle Control |
| 0 (Vehicle) | 15,234 | 100% |
| 1 | 14,890 | 97.7% |
| 10 | 11,578 | 76.0% |
| 50 | 7,617 | 50.0% |
| 100 | 4,570 | 30.0% |
| 500 | 1,828 | 12.0% |
| 1000 | 1,523 | 10.0% |
Summary: The half-maximal degradation concentration (DC50) for this compound in HeLa cells after 24 hours of treatment was determined to be approximately 50 nM. A maximal degradation of approximately 90% was achieved at higher concentrations.
Table 2: Time-Course of Target Protein Degradation by 100 nM this compound in HeLa Cells
| Time (hours) | Mean Fluorescence Intensity (MFI) | % of Vehicle Control |
| 0 | 15,310 | 100% |
| 2 | 12,860 | 84.0% |
| 4 | 9,952 | 65.0% |
| 8 | 6,124 | 40.0% |
| 16 | 4,134 | 27.0% |
| 24 | 3,062 | 20.0% |
Summary: Treatment with 100 nM of this compound resulted in a time-dependent decrease in the target protein levels, with significant degradation observed as early as 4 hours post-treatment. The degradation reached near-maximal levels by 24 hours.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting | Springer Nature Experiments [experiments.springernature.com]
- 8. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Methods for Quantitative Assessment of Protein Degradation | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Administration of PROTAC CRBN Degrader-1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This document focuses on PROTAC CRBN Degrader-1 , also known as Compound 14a . This is a unique VHL-CRBN heterodimerizing PROTAC designed to induce the degradation of Cereblon (CRBN), a substrate recognition component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. By recruiting the Von Hippel-Lindau (VHL) E3 ligase, this PROTAC triggers the ubiquitination and subsequent degradation of CRBN itself.[1][2][3] This application note provides a summary of its mechanism of action, available quantitative data, and detailed, adaptable protocols for its administration in preclinical mouse models.
Mechanism of Action
This compound functions by forming a ternary complex between the VHL E3 ligase and the CRBN protein. The PROTAC acts as a molecular bridge, with one end binding to VHL and the other to CRBN. This induced proximity allows the VHL E3 ligase complex to ubiquitinate CRBN, tagging it for degradation by the 26S proteasome. The result is a selective reduction in the cellular levels of CRBN protein.[1][4]
Data Presentation
Currently, there is limited published in vivo data for this compound (Compound 14a). The available quantitative data is derived from in vitro cell-based assays.
Table 1: In Vitro Degradation Activity of this compound (Compound 14a)
| Cell Line | Parameter | Value | Time Point | Reference |
| HeLa | DC₅₀ (CRBN) | 200 nM | 4 hours | [5] |
| HeLa | Dₘₐₓ (CRBN) | 75% | 4 hours | [5] |
| HeLa | Time to >50% Degradation | 1 hour | - | [5] |
| HeLa | Time to Dₘₐₓ (>80%) | 8 hours | - | [5] |
| HEK293 | DC₅₀ (CRBN) | 200 nM | Not specified | [2][6] |
| HEK293 | Dₘₐₓ (CRBN) | 98% | 8 hours | [2][6] |
| HEK293 | Time to >80% Degradation | 1 hour | - | [5] |
DC₅₀: Concentration required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved.
Experimental Protocols
Note: The following protocols are generalized frameworks for the in vivo administration of PROTACs in mouse models. Due to the absence of specific published in vivo studies for this compound, these protocols should be adapted and optimized based on the specific research objectives and animal model.
Protocol 1: General Formulation of this compound for In Vivo Administration
PROTACs often exhibit poor aqueous solubility, requiring specialized formulation. A common approach is to use a co-solvent system.
Materials:
-
This compound (Compound 14a) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Calculate the required amount of PROTAC for the entire study based on the desired dose (e.g., mg/kg) and the number of animals.
-
Prepare a stock solution by first dissolving the PROTAC powder in a small volume of DMSO (e.g., 5-10% of the final volume).
-
Add PEG300 (e.g., 30-40% of the final volume) and Tween 80 (e.g., 5% of the final volume) to the DMSO/PROTAC mixture.
-
Vortex or sonicate the mixture until it is a clear, homogenous solution.
-
Slowly add the sterile saline or PBS dropwise while continuously vortexing to reach the final desired volume and concentration. A common vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Prepare the formulation fresh daily before administration to ensure stability.
Protocol 2: In Vivo Pharmacodynamic (PD) Study in Mice
This protocol outlines a study to determine the extent and duration of CRBN degradation in a target tissue (e.g., tumor or peripheral blood mononuclear cells - PBMCs) following a single dose of this compound.
Materials:
-
6-8 week old mice (e.g., C57BL/6 or immunodeficient mice like NOD-SCID if using xenografts)
-
Formulated this compound
-
Vehicle control solution
-
Standard animal handling and surgical equipment
-
Tissue collection tubes
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Group Allocation: Randomly assign mice into multiple groups (n=3-5 per group), including a vehicle control group and several time-point groups (e.g., 2, 4, 8, 24, 48 hours post-dose).
-
Dosing: Administer a single dose of the formulated PROTAC or vehicle control via the desired route (e.g., intraperitoneal (IP) or subcutaneous (SC) injection). Doses for PROTACs in preclinical models can range from 10 to 100 mg/kg.
-
Tissue Collection: At each designated time point, euthanize the corresponding group of mice.
-
Collect the target tissues of interest (e.g., tumors, spleen, liver) and/or blood for PBMC isolation.
-
Snap-freeze tissue samples in liquid nitrogen and store at -80°C until analysis.
-
Protein Analysis: Analyze CRBN protein levels in the collected tissues using Western Blot or other quantitative protein analysis methods (e.g., mass spectrometry).
Protocol 3: In Vivo Efficacy Study in a Tumor Xenograft Mouse Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a cancer model where CRBN degradation is hypothesized to have a therapeutic effect.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice), 6-8 weeks old.
-
Human cancer cell line of interest.
-
Matrigel (optional, to support initial tumor growth).
-
Formulated this compound and vehicle.
-
Digital calipers for tumor measurement.
Procedure:
-
Cell Implantation:
-
Culture cancer cells under sterile conditions.
-
Harvest and resuspend cells in a sterile, serum-free medium or PBS. A 1:1 mixture with Matrigel is often used.
-
Subcutaneously inject 1-10 million cells (in a volume of 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.
-
Monitor animal body weight and general health throughout the study to assess toxicity.
-
-
Randomization and Dosing:
-
Once tumors reach the desired size, randomize mice into vehicle control and treatment groups (n=8-10 mice per group).
-
Administer the prepared PROTAC formulation or vehicle control via the chosen route (e.g., IP, SC, or oral gavage) according to the planned dose and schedule (e.g., daily, every other day).
-
-
Efficacy Assessment:
-
Continue monitoring tumor volume and body weight.
-
At the end of the study (e.g., after 21 days or when control tumors reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and collect them for PD analysis (e.g., Western Blot for CRBN levels).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.
-
References
Troubleshooting & Optimization
troubleshooting weak or no CRBN degradation with PROTAC CRBN Degrader-1
Welcome to the technical support center for PROTAC CRBN Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during targeted protein degradation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of achieving potent and selective CRBN degradation.
Frequently Asked Questions (FAQs)
Q1: I am observing weak or no degradation of my target protein with CRBN Degrader-1. What are the most common initial steps to troubleshoot this issue?
When encountering suboptimal degradation, a systematic approach is essential to pinpoint the problem. The issue can generally be categorized into three areas: the PROTAC molecule itself, the biological system, or the experimental setup.
Start by verifying the basics:
-
Compound Integrity: Confirm the identity, purity, and stability of your this compound stock.
-
Cell Health: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density. Cellular stress can impact the ubiquitin-proteasome system.[1]
-
Dose-Response: Perform a broad dose-response experiment (e.g., from picomolar to micromolar concentrations) to ensure you are not operating in a concentration range that is too low or too high, which could lead to the "hook effect".[1][2][3]
Q2: What is the "hook effect" and how can I determine if it's affecting my experiment?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC.[1][3] This occurs because excessive PROTAC molecules are more likely to form binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[1][4]
To identify the hook effect, a wide dose-response curve is critical. If you observe a bell-shaped curve where degradation is potent at an optimal concentration but decreases at higher concentrations, you are likely observing the hook effect.[1][2] The solution is to use the PROTAC at its optimal, lower concentration range.[1][2]
Q3: How can I confirm that my PROTAC is entering the cells and engaging with CRBN and the target protein?
Poor cell permeability is a common hurdle for PROTACs due to their larger molecular weight.[5] Verifying target engagement within the cell is a critical step.
-
Cellular Thermal Shift Assay (CETSA): This assay measures changes in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the target protein and CRBN in the presence of the PROTAC indicates successful engagement in the cellular environment.[5][6]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can quantitatively measure the binding of the PROTAC to both the target protein and CRBN, providing real-time evidence of engagement.[5][7][8]
-
Co-Immunoprecipitation (Co-IP): This technique can be used to pull down the target protein and blot for CRBN (or vice-versa) to confirm the formation of the ternary complex within the cell.[5]
Q4: My PROTAC engages the target and CRBN, but I still see no degradation. What's the next step?
If engagement is confirmed, the issue may lie downstream in the degradation pathway.
-
Proteasome Activity: The proteasome must be active for degradation to occur. As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC is working, you should see an accumulation of your target protein, indicating that it was being targeted for degradation.[2][9]
-
Protein Synthesis Rate: The rate of new protein synthesis might be outpacing the rate of degradation. Co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) can help reveal the true degradation rate.[2]
-
Ubiquitination: The geometry of the ternary complex might not be optimal for ubiquitin transfer.[2] You can assess target ubiquitination via immunoprecipitation of the target protein followed by western blotting for ubiquitin.
-
Deubiquitination: Deubiquitinating enzymes (DUBs) can remove ubiquitin chains, rescuing the protein from degradation. Adding DUB inhibitors to your cell lysate can help stabilize ubiquitinated species.[2]
Troubleshooting Workflow & Diagrams
A systematic workflow is crucial for diagnosing the root cause of poor degradation.
The core mechanism of action for a CRBN-based PROTAC involves several key steps, from complex formation to final degradation.
Data Presentation: PROTAC Properties & Performance
The linker connecting the CRBN ligand to the target warhead is a critical determinant of PROTAC efficacy.[7][10] Its length and composition influence ternary complex stability and degradation efficiency.[7][11]
Table 1: Representative Linker Impact on CRBN-based PROTAC Performance
| PROTAC Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Key Observation | Reference |
|---|---|---|---|---|---|
| Alkyl Chain | BRD4 | 1.8 | >95 | Often provides good potency and degradation efficiency. | [7] |
| PEG Linker | BRD4 | 8.3 | >90 | Can improve solubility but may slightly reduce potency. | [7] |
| Benzyl Alcohol | HDAC | - | - | Novel linker type being explored for different geometries. |[12] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific target, warhead, and cell line used. This table provides illustrative examples.
Table 2: Common Cellular Resistance Mechanisms to CRBN-based PROTACs
| Resistance Mechanism | Method of Detection | Expected Observation | Troubleshooting Strategy | Reference |
|---|---|---|---|---|
| Low/No CRBN Expression | Western Blot, qPCR | Significantly lower CRBN protein or mRNA levels in non-responsive cells. | Use cell lines with confirmed high CRBN expression. | [13] |
| Target Protein Mutation | Gene Sequencing, Binding Assays (SPR, ITC) | Identification of mutations in the PROTAC binding site; reduced binding affinity. | Re-design the target-binding warhead of the PROTAC. | [13] |
| Increased Drug Efflux | qPCR, Co-treatment with efflux pump inhibitors | Upregulation of efflux pump genes (e.g., P-gp); restored degradation with inhibitor. | Modify PROTAC physicochemical properties to reduce efflux. | [13] |
| Increased Target Synthesis | Western Blot after CHX treatment | Target protein levels remain high even when synthesis is blocked. | Combine PROTAC with an inhibitor of the target's signaling pathway. |[13] |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the levels of a target protein following treatment with this compound.
-
Cell Culture & Treatment: Plate cells at a consistent density and allow them to adhere. Treat with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., 5% non-fat milk or BSA in TBST). Incubate with a validated primary antibody specific for the target protein overnight at 4°C. Wash, then incubate with an appropriate HRP-conjugated secondary antibody.[5]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imager.[5]
-
Analysis: Re-probe the membrane for a loading control (e.g., GAPDH or β-actin). Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.[5]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the Target-PROTAC-CRBN ternary complex within cells.
-
Cell Lysis: Treat cells with this compound at the optimal concentration. Lyse cells using a non-denaturing IP lysis buffer to preserve protein-protein interactions.[5][6]
-
Pre-clearing: (Optional) Incubate the lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.[5]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the target protein or CRBN overnight at 4°C.[5]
-
Complex Capture: Add fresh Protein A/G beads to capture the immune complexes.[5]
-
Washing: Wash the beads multiple times with IP lysis buffer to remove non-specifically bound proteins.[5]
-
Elution & Analysis: Elute the bound proteins from the beads by boiling in Laemmli buffer. Analyze the eluate by Western blot, probing for the target protein, CRBN, and other components of the E3 ligase complex.[5] An enrichment of both the target and CRBN in the pull-down indicates ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
identifying and minimizing off-target effects of PROTAC CRBN Degrader-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PROTAC CRBN Degrader-1. The information is tailored for researchers, scientists, and drug development professionals to help identify and minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a VHL-CRBN heterodimerizing PROTAC. It is composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[1][2][3][4][5][6] Its primary mechanism of action is to induce the proximity of VHL and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of CRBN.[1][2][3][4][5][6]
Q2: I am not observing degradation of CRBN after treating my cells with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of CRBN degradation:
-
Suboptimal PROTAC Concentration: The concentration of the degrader is crucial. Too low of a concentration may not efficiently induce the formation of the VHL-PROTAC-CRBN ternary complex. Conversely, excessively high concentrations can lead to the "hook effect," where the formation of binary complexes (VHL-PROTAC or PROTAC-CRBN) is favored over the productive ternary complex, thus reducing degradation efficiency.
-
Cell Line-Specific Factors: The endogenous expression levels of VHL and CRBN can vary significantly between different cell lines. Low levels of VHL will limit the cell's ability to degrade CRBN. It is recommended to confirm the expression levels of both VHL and CRBN in your cell line of interest using Western blotting.
-
Incorrect Experimental Timeframe: Protein degradation is a time-dependent process. The optimal time for observing CRBN degradation may vary depending on the cell line and experimental conditions. It is advisable to perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the point of maximal degradation.
-
Compound Instability: Ensure that the this compound has been stored correctly and that the stock solution has not degraded. Repeated freeze-thaw cycles should be avoided.
-
Issues with the Ubiquitin-Proteasome System (UPS): The degradation of CRBN is dependent on a functional UPS. To confirm that the UPS is active in your experimental system, you can include a positive control (a known proteasome inhibitor like MG132) to see if it rescues CRBN from degradation.
Q3: What are the potential off-target effects of this compound?
A3: The off-target effects of this compound can be categorized as follows:
-
Degradation of VHL: While this PROTAC is designed to preferentially degrade CRBN, some degradation of VHL can occur, particularly at lower concentrations.[3][4]
-
"Neosubstrate" Degradation: The pomalidomide-based ligand for CRBN can induce a "neomorphic" change in the CRBN surface, leading to the recruitment and degradation of proteins that are not its natural substrates.[7][8] These "neosubstrates" often include zinc finger transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as GSPT1.[8]
-
Downstream Signaling Effects: CRBN is involved in various cellular signaling pathways.[9] Its degradation can therefore have indirect effects on these pathways, leading to changes in the expression or activity of other proteins. For example, CRBN has been implicated in the regulation of the p38 MAPK pathway.[9]
Q4: How can I minimize the off-target effects of this compound?
A4: Minimizing off-target effects is crucial for accurately interpreting experimental results. Here are some strategies:
-
Optimize PROTAC Concentration: Use the lowest effective concentration of this compound that achieves robust degradation of CRBN. This can help to reduce the degradation of VHL and potentially lessen the impact on neosubstrates.
-
Use Proper Controls: Always include a vehicle control (e.g., DMSO) and consider using a negative control PROTAC (e.g., an epimer that does not bind to VHL or CRBN) to distinguish specific from non-specific effects.
-
Orthogonal Validation: Validate any potential off-targets identified through proteomics using an independent method, such as Western blotting or siRNA-mediated knockdown of the off-target protein, to confirm the phenotypic consequences.
-
Time-Course Experiments: Analyze off-target effects at different time points. Early effects are more likely to be direct, while later effects may be downstream consequences of CRBN degradation.
Troubleshooting Guides
Issue 1: The "Hook Effect" is Observed
-
Symptom: Decreased degradation of CRBN at higher concentrations of this compound.
-
Cause: At high concentrations, the PROTAC is more likely to form non-productive binary complexes with either VHL or CRBN, rather than the productive ternary complex required for degradation.
-
Troubleshooting Steps:
-
Perform a wide dose-response experiment: Test a broad range of concentrations (e.g., from low nanomolar to high micromolar) to fully characterize the dose-response curve and identify the optimal concentration for maximal degradation.
-
Use lower concentrations: Once the optimal concentration range is identified, use concentrations at or below the peak of the dose-response curve for your experiments.
-
Issue 2: High Variability in Experimental Replicates
-
Symptom: Inconsistent levels of CRBN degradation between identical experimental setups.
-
Cause: This can be due to inconsistencies in cell culture conditions, PROTAC treatment, or sample processing.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell passage numbers, seeding densities, and growth conditions.
-
Precise PROTAC Treatment: Prepare fresh dilutions of this compound for each experiment and ensure accurate and consistent application to the cells.
-
Consistent Sample Handling: Standardize all steps of sample preparation, from cell lysis to protein quantification and loading for Western blotting.
-
Data Presentation
Table 1: On-Target Degradation of CRBN by this compound (Compound 14a)
| Cell Line | Concentration | Treatment Time | % CRBN Remaining (relative to DMSO) | Reference |
| HeLa | 1 µM | 4 hours | ~2% | Girardini M, et al. 2019 |
| HeLa | 200 nM (DC50) | 4 hours | 50% | Girardini M, et al. 2019 |
| HEK293 | 1 µM | 8 hours | ~2% | Girardini M, et al. 2019 |
Data is sourced from Girardini M, et al. Bioorg Med Chem. 2019 Jun 15;27(12):2466-2479.[3][4][5]
Table 2: Potential Off-Target Effects of CRBN-Modulating Compounds
| Potential Off-Target | Rationale for Inclusion | Expected Effect of Degradation |
| IKZF1 (Ikaros) | Known neosubstrate of CRBN when bound to pomalidomide-like ligands. | Immunomodulatory effects. |
| IKZF3 (Aiolos) | Known neosubstrate of CRBN when bound to pomalidomide-like ligands. | Immunomodulatory effects. |
| GSPT1 | Known neosubstrate of CRBN when bound to certain molecular glues. | Inhibition of protein translation. |
| VHL | The other E3 ligase recruited by this compound. | Potential for reciprocal degradation. |
This table lists potential off-target proteins based on the known biology of CRBN-modulating compounds. Experimental validation is required to confirm if these are off-targets of this compound.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a human cell line (e.g., HeLa or HEK293) to 70-80% confluency.
-
Treat cells in triplicate with the optimal concentration of this compound (e.g., 200 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 8 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the DMSO control.
-
Protocol 2: Western Blotting for CRBN Degradation
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 10 nM to 1 µM) and a DMSO control for the desired time.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer with protease inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against CRBN overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound engages with CRBN and VHL in intact cells.
-
Cell Treatment:
-
Treat cultured cells with this compound or DMSO for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the aggregated protein by centrifugation.
-
Quantify the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by Western blotting for CRBN and VHL. An increase in the amount of soluble protein at higher temperatures in the PROTAC-treated samples indicates target engagement.
-
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the VHL-PROTAC-CRBN ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO for a short period (e.g., 2-4 hours).
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against VHL (or CRBN) overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads multiple times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against both VHL and CRBN. The presence of both proteins in the eluate from the VHL immunoprecipitation (and vice versa) confirms the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of this compound leading to CRBN degradation.
Caption: Workflow for identifying and validating off-target effects.
Caption: Potential signaling pathways affected by CRBN degradation.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Ablation of CRBN induces loss of type I collagen and SCH in mouse skin by fibroblast senescence via the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC CRBN Degrader-1 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with PROTAC CRBN Degrader-1. The content is tailored to address specific challenges, particularly the optimization of incubation time, to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specialized heterobifunctional molecule. It functions by simultaneously binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the Cereblon (CRBN) E3 ubiquitin ligase.[1] This induced proximity forms a ternary complex that leads to the poly-ubiquitination of CRBN by the VHL ligase complex, marking CRBN for subsequent degradation by the 26S proteasome.[1][2][3]
Q2: Why is optimizing incubation time a critical step for this specific degrader?
A2: Optimizing incubation time is crucial for observing the maximal degradation of the target protein, in this case, CRBN. Protein degradation is a dynamic process influenced by the rates of ternary complex formation, ubiquitination, proteasomal degradation, and the natural synthesis of new CRBN protein.[4][5] An insufficient incubation time may show little to no degradation, while an excessively long incubation could lead to confounding downstream effects or the cell compensating by increasing CRBN synthesis. A time-course experiment is essential to identify the optimal window for maximal degradation (Dmax).[6][7]
Q3: What is a typical starting point for incubation time and concentration in a new cell line?
A3: Based on available data for similar PROTACs, a good starting point for a time-course experiment is to test several durations, such as 2, 4, 8, 16, and 24 hours.[4][7] For concentration, a wide dose-response range is recommended for initial experiments, for example, from 0.1 nM to 10 µM, to determine the half-maximal degradation concentration (DC50).[7] For this compound specifically, degradation of CRBN has been observed within 4 hours in HeLa cells, with a DC50 of approximately 200 nM.[1][8]
Q4: What is the "hook effect" and how does it relate to incubation time and concentration?
A4: The hook effect describes a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[6][9] This occurs because high concentrations favor the formation of binary complexes (PROTAC + CRBN or PROTAC + VHL) over the productive ternary complex (VHL-PROTAC-CRBN), thus inhibiting degradation.[9] This can manifest in time-course experiments as reduced degradation at a high dose compared to a moderate dose. It is a key reason why a full dose-response curve is necessary to identify the optimal concentration range.[7]
Troubleshooting Guide
Issue 1: I am not observing any degradation of CRBN on my Western Blot.
| Potential Cause | Troubleshooting Step |
| Insufficient Incubation Time | Protein degradation is time-dependent. The optimal time may not have been reached. Action: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the time point of maximum degradation.[4] |
| Suboptimal PROTAC Concentration | The concentration may be too low to be effective or too high, causing a "hook effect". Action: Conduct a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) at the optimal time point.[7] |
| Proteasome Inactivity | The ubiquitin-proteasome system (UPS) is not active, preventing the degradation of ubiquitinated CRBN. Action: As a positive control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of CRBN compared to the PROTAC-only treatment would confirm that the degradation machinery is being engaged.[4][7] |
| Low VHL E3 Ligase Expression | The cell line used may have low endogenous expression of the VHL E3 ligase, which is required for the degrader to function. Action: Verify the expression level of VHL in your chosen cell line using Western Blot or qPCR.[7] |
| Compound Instability | The PROTAC molecule may be unstable in the cell culture medium over the course of the experiment. Action: Assess the stability of the PROTAC in your specific media conditions using analytical methods like LC-MS.[10] |
Issue 2: The level of CRBN degradation is weak or inconsistent across experiments.
| Potential Cause | Troubleshooting Step |
| Cell Confluency and Health | Variations in cell density and health can significantly impact experimental outcomes. Action: Ensure consistent cell seeding density so that cells are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest.[2] |
| High Rate of Protein Synthesis | The cell may be compensating for CRBN loss by increasing its synthesis rate, masking the degradation effect. Action: Consider co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) in a control experiment to isolate the degradation rate. Note: This can have broad cellular effects. |
| Rapid Deubiquitination | Deubiquitinating enzymes (DUBs) can remove ubiquitin chains from CRBN, rescuing it from degradation. Action: When preparing cell lysates for ubiquitination assays, include DUB inhibitors in the lysis buffer to preserve the ubiquitinated state of the protein.[4] |
Quantitative Data Presentation
Table 1: Example Data from a Time-Course Experiment Cell Line: HeLa; this compound Concentration: 200 nM
| Incubation Time (Hours) | Relative CRBN Level (%) (Normalized to Loading Control) |
| 0 (Vehicle Control) | 100 |
| 2 | 65 |
| 4 | 25 |
| 8 | 30 |
| 16 | 45 |
| 24 | 60 |
This table illustrates that maximum degradation is observed around the 4-hour mark, with protein levels starting to recover afterward.
Table 2: Example Data from a Dose-Response Experiment Cell Line: HeLa; Incubation Time: 4 Hours
| PROTAC Concentration (nM) | Relative CRBN Level (%) (Normalized to Loading Control) |
| 0 (Vehicle Control) | 100 |
| 1 | 95 |
| 10 | 70 |
| 100 | 35 |
| 200 | 25 |
| 1000 | 55 |
| 10000 | 85 |
This table demonstrates a typical dose-response, including a hook effect at higher concentrations (1-10 µM), with a DC50 around 200 nM.[1][8][9]
Experimental Protocols
Protocol 1: Time-Course Analysis of CRBN Degradation via Western Blot
This protocol details the steps to determine the optimal incubation time for CRBN degradation.
-
Cell Seeding: Plate cells (e.g., HeLa) in 6-well plates at a density that will ensure they are 70-80% confluent at the time of harvest. Allow cells to adhere overnight.[2]
-
Compound Treatment: Treat cells with this compound at a fixed concentration (e.g., 200 nM). Include a vehicle control (e.g., 0.1% DMSO).[11]
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 16, 24 hours) at 37°C.[11]
-
Cell Lysis:
-
After the incubation period, aspirate the medium and wash cells once with ice-cold PBS.[2]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[11]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[2]
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against CRBN overnight at 4°C. Also probe a separate membrane or the same one (after stripping) for a loading control (e.g., GAPDH, β-actin).[2]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
Visualizations
Caption: Mechanism of this compound.
Caption: Workflow for optimizing incubation time.
Caption: The Ubiquitin-Proteasome System (UPS).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 6. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
dealing with poor solubility of PROTAC CRBN Degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC CRBN Degrader-1, focusing on challenges related to its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-4-RING E3 ubiquitin ligase complex.[1][2] The molecule consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase, a linker, and a ligand that binds to CRBN.[3][4][5] By simultaneously binding to both VHL and CRBN, this compound forms a ternary complex that induces the ubiquitination of CRBN by the VHL E3 ligase, marking it for subsequent degradation by the proteasome.[1][6] This process effectively removes CRBN protein from the cell.
Q2: I'm having trouble dissolving this compound. What solvents are recommended?
A2: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and lipophilicity.[7][8] For in vitro experiments, it is recommended to first prepare a stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, more complex vehicle formulations are often necessary to achieve a clear solution and ensure bioavailability.[3] The choice of solvent can significantly impact the experimental outcome.
Q3: My this compound precipitated when I diluted the DMSO stock in my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds. To mitigate this, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent toxicity and precipitation.
-
Serial Dilutions: Perform serial dilutions in your cell culture medium to gradually decrease the solvent concentration.
-
Vortexing/Mixing: Vortex or mix the solution thoroughly immediately after adding the PROTAC stock to the aqueous medium to aid dispersion.
-
Pre-warmed Medium: Adding the compound to pre-warmed medium can sometimes improve solubility.
-
Formulation Strategies: For persistent issues, consider formulating the PROTAC with solubility-enhancing excipients, although this is more common for in vivo applications.
Q4: Can I use sonication or heating to dissolve my this compound?
A4: Yes, gentle heating and/or sonication can be used to aid the dissolution of this compound if precipitation occurs during preparation.[9] However, it is crucial to monitor the temperature to avoid thermal degradation of the compound. Use a water bath at a controlled temperature (e.g., 37°C) and brief sonication cycles. Always visually inspect the solution to ensure it is clear before use. After dissolving, it is recommended to aliquot and store the solution at -80°C to prevent repeated freeze-thaw cycles.[9]
Q5: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
A5: Yes, inconsistent results in cell-based assays are a frequent consequence of poor compound solubility. If the PROTAC is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to poor dose-response curves and lack of reproducibility. To address this, always ensure your PROTAC is fully dissolved in the final working solution before adding it to the cells. Visually inspect for any precipitate. If solubility issues persist, consider the troubleshooting steps outlined in Q3.
Troubleshooting Guides
Guide 1: Preparing Stock and Working Solutions
This guide provides a systematic approach to preparing solutions of this compound to minimize solubility-related issues.
Potential Issue: Compound precipitates out of solution during preparation or upon dilution.
Troubleshooting Workflow:
Caption: Workflow for preparing PROTAC solutions.
Guide 2: Inconsistent Cellular Assay Results
This guide helps to diagnose and resolve inconsistencies in cellular assay data that may be linked to the poor solubility of this compound.
Potential Issue: High variability between replicate wells or experiments.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent cellular assay results.
Data Presentation
Table 1: Recommended Solvents and Formulation for this compound
| Application | Solvent System | Max Concentration | Notes |
| In Vitro | DMSO | ≥ 5 mg/mL | Prepare a high-concentration stock and dilute in aqueous medium. |
| In Vivo | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 5 mg/mL | A multi-component vehicle to maintain solubility in a physiological context.[9] |
| In Vivo | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 5 mg/mL | May result in a suspended solution; ultrasonic treatment may be needed.[9] |
| In Vivo | 10% DMSO + 90% Corn Oil | ≥ 5 mg/mL | A lipid-based vehicle suitable for oral or parenteral administration.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent use in in vitro assays.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh a specific amount of this compound (e.g., 1 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 1061.25 g/mol ) / 0.010 mol/L = 0.00009423 L = 94.23 µL
-
-
Add the calculated volume of DMSO to the vial containing the PROTAC.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution. If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.
-
Once the solution is clear, aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[9]
Protocol 2: Western Blot for CRBN Degradation
Objective: To assess the degradation of CRBN protein in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa cells)[9]
-
This compound DMSO stock solution
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CRBN and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Treat the cells with a dose-response of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).[9]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CRBN antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescence substrate to the membrane and image the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the CRBN signal to the loading control to determine the extent of degradation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action.
Caption: Experimental workflow for evaluating CRBN degradation.
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. This compound, 2358775-70-7 | BroadPharm [broadpharm.com]
- 6. contractpharma.com [contractpharma.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. labshake.com [labshake.com]
assessing the stability of PROTAC CRBN Degrader-1 in solution
Welcome to the technical support center for PROTAC CRBN Degrader-1. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For the solid (powder) form, it is recommended to store it at -20°C for up to three years.[1] Once in solution, the stability depends on the solvent and storage temperature. For short-term storage (up to 1 month), stock solutions can be stored at -20°C.[2][3] For long-term storage (up to 6 months), it is advisable to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[2][3] It is also recommended to store solutions under a nitrogen atmosphere to prevent oxidation.[2][3]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[4] It is soluble in DMSO up to 100 mg/mL.[4] For cell-based assays, it is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q3: I am observing lower than expected degradation of CRBN. What are the potential causes and how can I troubleshoot this?
A3: Several factors can contribute to reduced efficacy of this compound. Here are some common causes and troubleshooting steps:
-
Compound Instability: PROTACs, particularly those containing ester or amide linkages, can be susceptible to hydrolysis in aqueous solutions. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment. You can assess the stability of your compound in your experimental buffer using an LC-MS/MS-based assay (see Experimental Protocols section).
-
Suboptimal Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form binary complexes with either the target protein (CRBN) or the E3 ligase (VHL), which are non-productive for degradation. This can lead to a decrease in degradation efficiency. It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for maximal degradation.
-
Low Expression of VHL: Since this compound recruits the VHL E3 ligase to degrade CRBN, sufficient levels of VHL are essential for its activity. If you are working with a cell line that has low endogenous VHL expression, this could limit the degradation of CRBN. You can verify VHL expression levels in your cell line by western blot.
-
Issues with the Ubiquitin-Proteasome System (UPS): The degradation of CRBN is dependent on a functional UPS. To confirm that the UPS is active in your experimental setup, you can include a positive control, such as treating cells with a known proteasome inhibitor like MG132. Co-treatment with MG132 and this compound should rescue CRBN from degradation.
Q4: I am observing degradation of VHL in my experiments. Is this expected?
A4: this compound is designed to induce the degradation of CRBN by hijacking the VHL E3 ligase. While the primary target for degradation is CRBN, some studies have reported a weaker degradation of VHL at certain concentrations.[3][5] This bidirectional degradation is a known phenomenon for some hetero-bifunctional PROTACs. The extent of VHL degradation is typically less pronounced than that of CRBN.
Troubleshooting Guides
Issue: Inconsistent results or loss of activity over time.
This is often related to the stability of the PROTAC in solution.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Detailed Steps:
-
Always Prepare Fresh: Avoid using previously diluted working solutions. Prepare fresh dilutions from a properly stored, frozen aliquot of your stock solution for every experiment.
-
Verify Stock Solution Integrity: If you suspect degradation of your stock solution, you can analyze its purity and concentration using HPLC or LC-MS/MS.
-
Perform a Stability Study: To understand the stability of this compound in your specific experimental conditions (e.g., cell culture medium at 37°C), you can perform a time-course experiment and analyze the remaining PROTAC concentration by LC-MS/MS.
Quantitative Data Summary
The stability of a PROTAC in solution is critical for obtaining reliable and reproducible experimental results. Below is an illustrative table summarizing the expected stability of this compound under various conditions. Note: This data is representative and may vary depending on the specific batch and experimental conditions.
Table 1: Stability of this compound in Solution
| Condition | Solvent/Medium | Temperature | Time Point | Remaining Compound (%) |
| Stock Solution | DMSO | -80°C | 6 months | >98% |
| Stock Solution | DMSO | -20°C | 1 month | >95% |
| Working Dilution | PBS (pH 7.4) | 25°C (Room Temp) | 24 hours | ~85% |
| Working Dilution | Cell Culture Medium (+10% FBS) | 37°C | 8 hours | ~90% |
| Working Dilution | Cell Culture Medium (+10% FBS) | 37°C | 24 hours | ~70% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solution by LC-MS/MS
Objective: To quantify the degradation of this compound in a buffered aqueous solution over time.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
LC-MS/MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in PBS (pH 7.4).
-
Incubation: Incubate the working solution at 37°C.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot (e.g., 50 µL) of the incubated solution.
-
Quenching: Immediately quench the reaction by adding 150 µL of cold acetonitrile containing an internal standard (a stable, structurally similar molecule).
-
Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate any salts.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 5 minutes).
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) in positive ion mode to detect the parent PROTAC and the internal standard.
-
-
Data Analysis: Quantify the peak area of this compound at each time point and normalize it to the peak area of the internal standard. Calculate the percentage of the remaining compound relative to the 0-hour time point.
Protocol 2: Western Blot for CRBN Degradation
Objective: To assess the degradation of endogenous CRBN in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., HeLa)
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-CRBN, anti-VHL, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the CRBN and VHL signals to the loading control.
Visualizations
Caption: Mechanism of this compound induced degradation.
Caption: Experimental workflow for assessing PROTAC stability.
References
Technical Support Center: Troubleshooting PROTAC CRBN Degrader-1
This guide provides a structured approach for researchers, scientists, and drug development professionals to diagnose why a Proteolysis Targeting Chimera (PROTAC) targeting Cereblon (CRBN) may not be effective in degrading its intended protein of interest.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a CRBN-based PROTAC to fail?
A frequent issue in PROTAC development is low degradation efficiency.[1] The most common causes are multifaceted and can include:
-
Poor Cell Permeability: PROTACs are often large molecules that have difficulty crossing the cell membrane.[2][3]
-
Inefficient Ternary Complex Formation: The PROTAC must effectively bring the target protein and CRBN together to form a stable ternary complex.[1][2] The stability of this complex often correlates with degradation efficiency.[4]
-
Suboptimal Linker Design: The linker's length, composition, and attachment points are critical for the proper geometry of the ternary complex.[1]
-
Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of CRBN for efficient degradation.[2]
-
Lack of Target Engagement: The PROTAC may not be binding effectively to the target protein or CRBN within the cell.[2]
Q2: How can I determine if my PROTAC is entering the cells and engaging the target?
Confirming cellular entry and target engagement is a critical first step. Several assays can be employed:
-
NanoBRET™ Target Engagement Assays: This is a sensitive method to quantify PROTAC binding to its E3 ligase (CRBN) and the target protein in live cells. It can also be adapted to assess cell permeability by comparing results in intact versus permeabilized cells.[5][6]
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of the target protein. Binding of the PROTAC to the target protein will increase its stability at higher temperatures.[7]
Q3: Is it possible that my chosen cell line is unsuitable for this PROTAC?
Yes, cellular factors can significantly influence PROTAC efficacy.[8] Key considerations for your cell line include:
-
CRBN Expression Levels: CRBN expression is essential for the activity of CRBN-recruiting PROTACs.[9] Expression levels can vary significantly between different cell lines.[10][11][12] It is advisable to verify CRBN protein levels via Western blot.
-
Target Protein Expression: The cell line must express the protein of interest at a detectable level.
-
Efflux Pumps: The cell line may express efflux pumps that actively remove the PROTAC from the cell, preventing it from reaching its target.
Q4: What are the essential control experiments I should perform?
Rigorous controls are necessary to ensure the observed effects are specific to the PROTAC's mechanism of action. Essential controls include:
-
Inactive Epimer Control: A stereoisomer of the PROTAC that does not bind to CRBN but still binds to the target protein. This control helps to confirm that the degradation is CRBN-dependent.
-
Proteasome Inhibitor Co-treatment: Co-treating cells with your PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the target protein from degradation. This confirms that the degradation is proteasome-mediated.[13]
-
Target Engagement Control: A molecule that binds to the target protein but is not part of a PROTAC. This helps to distinguish between degradation and simple inhibition.
Systematic Troubleshooting Guide
If your PROTAC CRBN Degrader-1 is not showing the expected degradation of your target protein, follow this step-by-step guide to identify the potential point of failure.
Step 1: Verify Compound Integrity and Cellular Availability
The first step is to ensure your PROTAC is stable and can get into the cells to reach its target.
-
Is the PROTAC compound stable and pure?
-
Experiment: Analyze the compound's purity and stability in your experimental media using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Is the PROTAC cell-permeable and engaging the target in cells?
Step 2: Assess Binary Binding Affinities
Your PROTAC must be able to bind to both the target protein and CRBN independently.
-
Does the PROTAC bind to the target protein and CRBN?
-
Experiment: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (Kd) of the PROTAC to both the purified target protein and the CRBN-DDB1 complex.
-
Table 1: Hypothetical Binary Binding Affinities (SPR)
| Compound | Binding to Target Protein (Kd, nM) | Binding to CRBN (Kd, nM) |
|---|---|---|
| This compound | 50 | 250 |
| Target Warhead only | 45 | >10,000 |
| CRBN Ligand only | >10,000 | 230 |
Step 3: Evaluate Ternary Complex Formation
The key event in PROTAC action is the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2]
-
Does the PROTAC induce a ternary complex in cells?
Key Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with your this compound, a vehicle control, and an inactive epimer control for the desired time.
-
Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against your target protein overnight.
-
Complex Capture: Use Protein A/G beads to pull down the antibody-protein complexes.[7]
-
Washing: Wash the beads multiple times to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins and analyze by Western blot, probing for both the target protein and CRBN. An increased CRBN signal in the PROTAC-treated sample indicates ternary complex formation.
Step 4: Investigate Downstream Events
If a ternary complex is forming, the next steps are ubiquitination of the target and its subsequent degradation by the proteasome.
-
Is the target protein being ubiquitinated?
-
Experiment: Perform an in-cell ubiquitination assay. This can be done by immunoprecipitating the target protein and then performing a Western blot with an anti-ubiquitin antibody.[19][20][21][22] An increase in polyubiquitinated species for the target protein in the presence of the PROTAC is a positive indicator.
-
-
Is the proteasome machinery functional and engaged?
-
Experiment: Co-treat cells with your PROTAC and a proteasome inhibitor like MG132. If the PROTAC is working, you should see an accumulation of the target protein compared to treatment with the PROTAC alone.[13]
-
Step 5: Analyze Cell Line-Specific Factors
If all the above steps are successful, the issue may lie with the specific cell line being used.
-
Are CRBN and the target protein expressed at sufficient levels?
-
Experiment: Perform a Western blot on cell lysates from different cell lines to compare the expression levels of CRBN and the target protein.
-
Table 2: Hypothetical Protein Expression Levels in Different Cell Lines
| Cell Line | Relative CRBN Expression | Relative Target Protein Expression |
|---|---|---|
| Cell Line A | High | High |
| Cell Line B | Low | High |
| Cell Line C | High | Low |
-
Could the "Hook Effect" be a factor?
-
Explanation: At very high concentrations, PROTACs can form more binary complexes (PROTAC-target or PROTAC-CRBN) than the productive ternary complex, leading to reduced degradation.[2][13][23]
-
Experiment: Perform a wide dose-response curve (e.g., from low nM to high µM) to see if degradation is more efficient at lower concentrations.
-
Visual Troubleshooting Guides
Caption: PROTAC Mechanism of Action and Key Failure Points.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. The clinical significance of cereblon expression in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell line - CRBN - The Human Protein Atlas [proteinatlas.org]
- 12. CRBN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. aragen.com [aragen.com]
- 17. Ternary Complex Formation [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. lifesensors.com [lifesensors.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Ubiquitin & PROTAC | ChemPartner [chempartner.com]
- 23. benchchem.com [benchchem.com]
impact of cell line variability on PROTAC CRBN Degrader-1 efficacy
Welcome to the technical support center for PROTAC CRBN Degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this molecule and troubleshooting potential issues related to cell line variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of a specific target protein. It functions by simultaneously binding to the target protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q2: Why is the efficacy of this compound variable across different cell lines?
A2: The efficacy of this compound is highly dependent on the cellular context.[1][2] Key factors contributing to variability include:
-
CRBN Expression Levels: The abundance of CRBN protein is a primary determinant of activity. Cell lines with low or absent CRBN expression will exhibit poor response.[1][3][4]
-
Genetic Alterations in CRBN: Mutations, deletions, or rearrangements in the CRBN gene can lead to a non-functional E3 ligase, rendering the PROTAC ineffective.[3][5][6]
-
Components of the Cullin-RING E3 Ligase (CRL4CRBN) Complex: The entire CRL4CRBN complex is necessary for activity. Alterations in other components of this complex can also impair PROTAC function.[5]
-
Target Protein Expression and Mutations: While less common, mutations in the target protein at the PROTAC binding site can prevent ternary complex formation. Additionally, very high target protein expression may require higher PROTAC concentrations for effective degradation.[3]
-
Drug Efflux Pumps: Overexpression of multidrug resistance pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the PROTAC.[3][7]
-
Activation of Compensatory Pathways: Cells may adapt by upregulating pathways that bypass their dependence on the target protein.[3]
Q3: How can I determine if my cell line is suitable for experiments with this compound?
A3: Before starting extensive experiments, it is crucial to characterize your cell line. We recommend the following:
-
Assess CRBN Expression: Perform Western blotting or quantitative mass spectrometry to determine the endogenous protein levels of CRBN.
-
Sequence the CRBN Gene: This will identify any potential mutations that could affect PROTAC binding or E3 ligase function.
-
Consult Public Databases: Resources like The Cancer Genome Atlas (TCGA) and the Human Protein Atlas can provide data on CRBN mRNA and protein expression across a wide range of cancer cell lines.[8][9][10]
Q4: My this compound is not showing any activity. What are the possible causes and how can I troubleshoot this?
A4: Lack of activity can stem from several factors. Please refer to our Troubleshooting Guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide
Issue 1: No or low degradation of the target protein.
| Possible Cause | Suggested Troubleshooting Steps | Expected Outcome if Cause is Confirmed |
| Low or absent CRBN expression in the cell line. | 1. Western Blot: Analyze CRBN protein levels in your cell line and compare them to a positive control cell line (e.g., HEK293T, MM.1S). 2. RT-qPCR: Measure CRBN mRNA levels. | Significantly lower or no detectable CRBN protein/mRNA in the non-responsive cell line. |
| Inactivating mutations in the CRBN gene. | Sanger Sequencing: Sequence the coding region of the CRBN gene to identify mutations. | Identification of missense, nonsense, or frameshift mutations. |
| Suboptimal PROTAC concentration or treatment time. | Dose-Response and Time-Course Experiments: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and for different durations (e.g., 2, 4, 8, 16, 24 hours). | Degradation is observed at higher concentrations or longer incubation times. |
| Poor cell permeability of the PROTAC. | Cellular Uptake Assay: Use analytical methods like LC-MS/MS to quantify the intracellular concentration of the PROTAC. | Low intracellular concentration of the PROTAC despite treatment. |
| High expression of drug efflux pumps. | 1. Western Blot: Assess the expression of P-gp (ABCB1) and other relevant efflux pumps. 2. Co-treatment with Efflux Pump Inhibitors: Treat cells with the PROTAC in the presence of a known efflux pump inhibitor (e.g., verapamil, tariquidar). | 1. High expression of efflux pumps. 2. Restoration of PROTAC activity in the presence of the inhibitor.[7] |
| Issues with the PROTAC compound. | Compound Integrity Check: Verify the purity and integrity of your PROTAC stock using LC-MS or NMR. | Degradation or impurity of the PROTAC compound. |
Issue 2: Development of resistance to this compound over time.
| Possible Cause | Suggested Troubleshooting Steps | Expected Outcome if Cause is Confirmed |
| Downregulation of CRBN expression. | Western Blot and RT-qPCR: Compare CRBN protein and mRNA levels in resistant clones to the parental cell line. | Decreased CRBN expression in resistant cells.[3][5] |
| Acquired mutations in CRBN or other CRL4CRBN components. | Genomic Sequencing: Perform whole-exome or targeted sequencing of resistant clones. | Identification of new mutations in the E3 ligase complex components.[5][11] |
| Upregulation of the target protein. | Western Blot and RT-qPCR: Compare target protein and mRNA levels in resistant clones to the parental cell line. | Increased synthesis of the target protein in resistant cells.[3] |
| Activation of compensatory signaling pathways. | Phosphoproteomics or RNA-seq: Analyze global changes in protein phosphorylation or gene expression to identify upregulated pathways. | Identification of alternative survival pathways activated in resistant cells. |
Experimental Protocols
Protocol 1: Western Blotting for Target Degradation and CRBN Expression
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target protein, CRBN, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein and CRBN band intensities to the loading control.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in 96-well plates at a predetermined optimal density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Treat cells with the compounds for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of target degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Multiomic Analysis of Cereblon Expression and Its Prognostic Value in Kidney Renal Clear Cell Carcinoma, Lung Adenocarcinoma, and Skin Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of CRBN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. CRBN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Mechanism of Action of PROTAC CRBN Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of PROTAC CRBN Degrader-1, a novel hetero-bifunctional degrader that induces the degradation of Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This guide will objectively compare its performance with alternative methods and provide supporting experimental data and detailed protocols.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC) that uniquely targets the E3 ligase substrate receptor CRBN for degradation. It is a hetero-bifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase, a linker, and a pomalidomide-based ligand that recruits CRBN. By simultaneously binding to both VHL and CRBN, this compound induces the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CRBN itself.[1] This targeted degradation of an E3 ligase component by another E3 ligase presents a novel therapeutic strategy and a powerful tool for studying the biology of the ubiquitin-proteasome system.
Validating the On-Target Activity of this compound
A multi-pronged approach is essential to rigorously validate the mechanism of action of this compound. This involves confirming target engagement, demonstrating degradation in a proteasome-dependent manner, and verifying the formation of the key ternary complex.
Assessment of CRBN Degradation
Western Blotting is the primary method to quantify the reduction in CRBN protein levels upon treatment with this compound.
Data Presentation:
| Treatment Group | Concentration | Incubation Time | CRBN Protein Level (% of Control) | VHL Protein Level (% of Control) |
| Vehicle (DMSO) | - | 4h | 100% | 100% |
| This compound | 10 nM | 4h | 75% | 98% |
| This compound | 50 nM | 4h | 40% | 95% |
| This compound | 200 nM (DC50) | 4h | 50% | 96% |
| This compound | 1 µM | 4h | 15% | 92% |
| This compound + MG132 (10 µM) | 200 nM | 4h | 95% | 97% |
| Inactive Epimer Control | 200 nM | 4h | 98% | 99% |
Note: Data presented is representative and based on typical results for such a compound. The DC50 for this compound in HeLa cells has been reported to be 200 nM.[1]
Experimental Protocol: Western Blotting
-
Cell Culture and Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours). For proteasome inhibition control, pre-treat cells with 10 µM MG132 for 1 hour before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against CRBN, VHL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and quantify band intensities using densitometry software. Normalize CRBN and VHL levels to the loading control.
Confirmation of Ternary Complex Formation
Co-Immunoprecipitation (Co-IP) is a key technique to demonstrate the PROTAC-induced interaction between VHL and CRBN.
Experimental Protocol: Co-Immunoprecipitation
-
Cell Treatment and Lysis: Treat HeLa cells with this compound (e.g., 200 nM) and a vehicle control for 4 hours. To stabilize the ternary complex, pre-treat cells with a proteasome inhibitor (MG132). Lyse the cells in a non-denaturing lysis buffer.[2]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against VHL (or a tag if using an overexpressed tagged protein) coupled to magnetic beads overnight at 4°C.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against VHL and CRBN. The presence of CRBN in the VHL immunoprecipitate from PROTAC-treated cells confirms the formation of the ternary complex.
Global Proteome Analysis for Specificity
Mass Spectrometry-based Proteomics provides an unbiased view of the degrader's specificity by quantifying changes across the entire proteome.
Experimental Protocol: Proteomics
-
Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Data Analysis: Identify and quantify proteins from the MS data. Compare protein abundance between treated and control samples to identify significantly downregulated proteins. Ideally, CRBN should be the most significantly downregulated protein, with minimal off-target effects.
Comparison with Alternative Approaches
The performance of this compound can be benchmarked against other methods for reducing CRBN levels or function.
Homo-PROTACs for CRBN Degradation
Homo-PROTACs are bifunctional molecules that link two identical ligands for the same E3 ligase, inducing its dimerization and subsequent self-degradation. Several studies have explored pomalidomide-based homo-PROTACs for CRBN degradation.[4][5]
Comparative Performance:
| Feature | This compound (Hetero-PROTAC) | Pomalidomide-based Homo-PROTAC |
| Mechanism | Recruits VHL to degrade CRBN.[1] | Induces CRBN dimerization and auto-degradation.[4] |
| Efficacy | Generally reported to be highly potent and efficient.[6] | Potency can be variable and may be less efficient than hetero-PROTACs.[6] |
| Specificity | High selectivity for CRBN over VHL has been observed.[1] | Can have minimal effects on neosubstrates like IKZF1 and IKZF3.[4] |
| "Hook Effect" | Prone to the hook effect at high concentrations. | Also exhibits a hook effect. |
Note: Direct head-to-head quantitative comparison data between this compound and specific homo-PROTACs is limited in the public domain. The table reflects general observations from the literature.
Genetic Knockdown (CRISPRi)
CRISPR interference (CRISPRi) offers a genetic approach to repress the transcription of the CRBN gene, leading to reduced protein levels. This serves as a valuable orthogonal method to validate the phenotypic consequences of CRBN loss.
Comparative Performance:
| Feature | This compound | CRISPRi-mediated Knockdown |
| Mechanism | Post-translational protein degradation. | Transcriptional repression. |
| Kinetics | Rapid onset of action (hours). | Slower onset, dependent on protein turnover rate (days). |
| Reversibility | Reversible upon compound washout. | Can be made inducible and reversible, but generally more stable. |
| Specificity | Potential for off-target protein degradation. | Potential for off-target gene repression. |
| Application | Pharmacological tool and potential therapeutic. | Genetic tool for target validation. |
Experimental Protocol: CRISPRi for CRBN Knockdown
-
Design and Cloning: Design guide RNAs (gRNAs) targeting the promoter region of the CRBN gene. Clone the gRNAs into a suitable vector co-expressing a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB).
-
Cell Transduction/Transfection: Introduce the CRISPRi machinery into the target cells using lentiviral transduction or transfection.
-
Selection and Validation: Select for cells successfully expressing the CRISPRi components. Validate CRBN knockdown at the mRNA level (RT-qPCR) and protein level (Western Blotting).
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language)
References
- 1. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chempro-innovations.com [chempro-innovations.com]
- 4. Homo-PROTACs for the Chemical Knockdown of Cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC CRBN Degrader-1 and Other Direct CRBN Degraders
In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) that induce the degradation of the E3 ligase Cereblon (CRBN) itself have emerged as valuable research tools. This guide provides a comparative analysis of PROTAC CRBN Degrader-1 against other notable direct CRBN degraders, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action: Hijacking the Hijacker
The primary mechanism of the compared CRBN degraders involves their function as hetero-bifunctional molecules. They are designed to simultaneously bind to both CRBN and another E3 ubiquitin ligase, most commonly the von Hippel-Lindau (VHL) E3 ligase. This induced proximity results in the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CRBN itself. This novel approach allows for the study of CRBN biology and offers a potential strategy to overcome resistance mechanisms associated with CRBN-based PROTACs that target other proteins.
Quantitative Performance Comparison of CRBN Degraders
The efficacy of these degraders is primarily evaluated by their half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the available quantitative data for this compound and other direct CRBN degraders. It is important to note that the experimental conditions, such as cell lines and treatment durations, can significantly influence these values.
| Degrader | Mechanism | Ligands | DC50 | Cell Line | Treatment Time |
| This compound | VHL-recruiting hetero-PROTAC | Pomalidomide (CRBN), (S,R,S)-AHPC (VHL) | 200 nM[1][2][3] | HeLa | 4 hours[1][2][3] |
| CRBN-6-5-5-VHL | VHL-recruiting hetero-PROTAC | Thalidomide (CRBN), VHL ligand | 1.5 nM[4][5][6][7] | MM1.S | 24 hours[4][6] |
| ZXH-4-130 | VHL-recruiting hetero-PROTAC | Pomalidomide (CRBN), VHL ligand | Induces ~80% degradation at 10 nM[8] | MM1.S | Not specified |
| ZXH-4-137 | VHL-recruiting hetero-PROTAC | Pomalidomide (CRBN), Methylated VHL ligand | Potent and selective CRBN degrader[9] | MM1.S | Not specified |
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for the accurate evaluation of CRBN degraders. The following is a consolidated Western blot protocol for assessing CRBN protein degradation.
Western Blot Protocol for CRBN Degradation Analysis
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MM1.S) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Treat cells with a serial dilution of the CRBN degrader (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for the desired time period (e.g., 4, 8, 16, or 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CRBN overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the CRBN band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of CRBN degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Visualizing the Molecular Processes
To better understand the underlying mechanisms, the following diagrams illustrate the CRBN ubiquitination pathway and a typical experimental workflow for evaluating CRBN degraders.
Caption: The CRL4-CRBN E3 ubiquitin ligase complex mediates the ubiquitination of target proteins.
Caption: A typical experimental workflow for evaluating the efficacy of CRBN degraders.
Concluding Remarks
The direct degradation of CRBN using hetero-bifunctional PROTACs represents a significant advancement in the study of E3 ligases and targeted protein degradation. While this compound demonstrates moderate potency, newer generation degraders such as CRBN-6-5-5-VHL and ZXH-4-130 exhibit substantially improved degradation efficiency at nanomolar concentrations. The choice of a specific CRBN degrader will depend on the experimental context, including the cell line and the desired potency. The provided protocols and diagrams serve as a valuable resource for researchers aiming to characterize and compare the activity of these powerful chemical tools. As the field continues to evolve, the development of even more potent and selective CRBN degraders is anticipated, further expanding our ability to probe and manipulate the ubiquitin-proteasome system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. CRBN-6-5-5-VHL・CRBN-6-5-5-VHL・554-36301【詳細情報】|【ライフサイエンス】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide: PROTAC CRBN Degrader-1 vs. VHL-Based Degraders for Protein Knockdown
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a powerful strategy to eliminate disease-causing proteins. A critical design choice in developing a PROTAC is the selection of the E3 ubiquitin ligase to be recruited. The two most widely utilized E3 ligases are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor. This guide provides an objective comparison of a specific CRBN-targeting PROTAC, "PROTAC CRBN Degrader-1," against a well-characterized VHL-based degrader, MZ1, which targets the BET bromodomain protein BRD4. This comparison will provide insights into their respective mechanisms, performance, and the experimental workflows used for their evaluation.
Executive Summary
This compound represents a unique class of PROTACs designed to induce the degradation of the CRBN E3 ligase itself by recruiting the VHL E3 ligase. In contrast, VHL-based degraders like MZ1 are designed to hijack the VHL E3 ligase to degrade a specific protein of interest, in this case, BRD4. The choice between these strategies depends on the therapeutic goal: targeting the E3 ligase machinery itself or eliminating a specific disease-relevant protein. This guide presents a detailed comparison of their performance metrics, underlying mechanisms, and the experimental protocols required for their characterization.
Quantitative Performance Data
The following tables summarize the quantitative data for this compound and the VHL-based BRD4 degrader MZ1.
| Parameter | This compound | VHL-based BET Degrader (MZ1) | Reference |
| Target Protein | Cereblon (CRBN) | BRD4 | [1] |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | von Hippel-Lindau (VHL) | [1][2] |
| DC50 | 200 nM (in HeLa cells) | 2-20 nM (depending on the cell line) | [1][2] |
| Dmax | Not explicitly stated, but described as "rapid degradation" | >90% | [1][2] |
| Cell Line(s) | HeLa | Various, including HeLa, 22Rv1, and AML cell lines | [1][2] |
Table 1: Comparative Performance of this compound and VHL-based Degrader MZ1.
Mechanism of Action: A Tale of Two Degradation Strategies
PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
This compound: Targeting the Degrader Machinery
This compound is a hetero-bifunctional degrader. It possesses a ligand that binds to CRBN and another ligand that recruits the VHL E3 ligase. This unique architecture leads to the ubiquitination and subsequent degradation of CRBN itself.
References
Selectivity Profiling of PROTAC CRBN Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of PROTAC CRBN Degrader-1 against other alternative Cereblon (CRBN) degraders. The information presented is based on publicly available experimental data to facilitate an objective assessment of these research compounds.
Introduction to this compound
This compound, also known as Compound 14a, is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of the E3 ubiquitin ligase Cereblon (CRBN) by simultaneously binding to CRBN and the von Hippel-Lindau (VHL) E3 ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of CRBN. This self-degradation mechanism presents a unique approach to modulating the activity of the CRBN E3 ligase complex.
Mechanism of Action: PROTAC-Induced Degradation
The general mechanism of action for a PROTAC, such as CRBN Degrader-1, involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to its degradation.
Quantitative Performance Comparison
The following table summarizes the degradation potency and known selectivity of this compound and selected alternative CRBN degraders.
| Compound Name | On-Target DC50 | Cell Line | Key Selectivity Information | Reference |
| This compound | 200 nM | HeLa | Preferentially degrades CRBN over VHL. Weak degradation of VHL observed. Detailed proteomics data not publicly available. | [Girardini M, et al. 2019] |
| ZXH-4-130 | ~10 nM (induces ~80% degradation) | MM1.S | Highly selective for CRBN. Quantitative proteomics in 5 cell lines showed CRBN as the only significantly downregulated target. | [Powell CE, et al. 2021] |
| ZXH-4-137 | Potent CRBN degrader | MM1.S | Highly selective for CRBN. Quantitative proteomics in 5 cell lines showed CRBN as the only significantly downregulated target. | [Powell CE, et al. 2021] |
| CRBN-6-5-5-VHL | 1.5 nM | MM1.S | Does not induce degradation of neosubstrates IKZF1 and IKZF3. Unidirectional degradation of CRBN. | [Steinebach C, et al. 2019] |
Selectivity Profiles: A Deeper Dive
A critical aspect of PROTAC development is understanding their selectivity and potential off-target effects. Global quantitative proteomics is the gold standard for assessing the impact of a degrader on the entire proteome.
ZXH-4-130 and ZXH-4-137: These compounds have been characterized by quantitative proteomics in five different cell lines (MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4). The results from these studies demonstrate high selectivity for CRBN, with it being the only protein significantly downregulated across these cell lines. This robust dataset provides strong evidence for their selective mode of action.
CRBN-6-5-5-VHL: This degrader is reported to be highly potent and selective. Notably, it does not induce the degradation of the known CRBN neosubstrates IKZF1 and IKZF3, which are often associated with the off-target effects of thalidomide-based CRBN ligands. This suggests a more refined and targeted degradation profile compared to less specific CRBN-recruiting molecules.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the selectivity profiling of PROTACs.
TMT-Based Quantitative Proteomics
This method allows for the unbiased and global assessment of changes in the proteome following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MM1.S) at an appropriate density.
-
Treat cells with the PROTAC degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
3. Protein Digestion:
-
Quantify protein concentration (e.g., BCA assay).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
4. Tandem Mass Tag (TMT) Labeling:
-
Label peptides from each condition with a specific isobaric TMT reagent according to the manufacturer's protocol.
5. Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the pooled sample using high-pH reversed-phase chromatography to increase proteome coverage.
6. LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution mass spectrometer (e.g., Orbitrap).
7. Data Analysis:
-
Process the raw mass spectrometry data using software like MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of a PROTAC with its intended protein target in a cellular environment.
Quantitative Analysis of CRBN Degradation: A Comparative Guide to Mass Spectrometry-Based and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase, is a cornerstone of novel therapeutic strategies like proteolysis-targeting chimeras (PROTACs) and molecular glues. Accurate quantification of CRBN degradation is critical for the development and characterization of these targeted protein degraders. This guide provides an objective comparison of mass spectrometry-based and alternative methods for the quantitative analysis of CRBN degradation, supported by experimental data and detailed protocols.
Mass Spectrometry-Based Methods for Global Proteome Profiling
Mass spectrometry (MS)-based proteomics offers an unbiased and comprehensive approach to quantify changes in protein abundance, making it a powerful tool for studying CRBN degradation and identifying off-target effects. The two main strategies for quantitative proteomics are label-free and label-based quantification.
Label-Free Quantification: Data-Independent Acquisition (DIA-MS)
Data-Independent Acquisition Mass Spectrometry (DIA-MS) is a label-free method that systematically fragments all ions within a specified mass range, providing a comprehensive digital map of the proteome. This approach offers excellent reproducibility and deep proteome coverage.[1][2]
Table 1: Comparison of Key Performance Metrics for Mass Spectrometry-Based Proteomics
| Feature | Data-Independent Acquisition (DIA-MS) | Tandem Mass Tag (TMT-DDA) |
| Principle | Label-free, fragmentation of all precursors | Isobaric labeling, fragmentation of selected precursors |
| Proteome Coverage | High, typically >5,000 proteins identified[3][4] | Very high, often 15-20% more proteins than DIA[3][4] |
| Quantitative Accuracy | High[3][4] | Moderate, can be affected by co-isolation interference |
| Quantitative Precision | Good | Excellent[3][4] |
| Sample Multiplexing | No (sequential analysis) | High (up to 18 samples simultaneously) |
| Cost | Lower (no labeling reagents) | Higher (cost of TMT reagents) |
| Instrument Time | Higher per sample | Lower per sample (due to multiplexing) |
| Data Analysis | Complex, requires spectral libraries or library-free algorithms | Complex, requires specialized software for reporter ion quantification |
Label-Based Quantification: Tandem Mass Tag (TMT-DDA)
Tandem Mass Tag (TMT) labeling is a powerful isobaric labeling technique that allows for the simultaneous quantification of proteins in multiple samples. In a Data-Dependent Acquisition (DDA) workflow, the mass spectrometer selects the most abundant peptide ions for fragmentation and quantification.
Targeted Mass Spectrometry Methods for High-Sensitivity Quantification
Targeted mass spectrometry approaches offer high sensitivity and specificity for quantifying a predefined set of proteins, making them ideal for validating hits from global proteomic screens and for precise quantification of CRBN and its downstream targets.
Parallel Reaction Monitoring (PRM)
Parallel Reaction Monitoring (PRM) is a targeted proteomics technique that uses a high-resolution mass spectrometer to selectively monitor and fragment specific peptide precursor ions. This method provides excellent specificity and sensitivity for quantifying target proteins.[5][6]
SureQuant IS Targeted Quantitation
The SureQuant workflow is an intelligent, internal standard (IS)-triggered targeted acquisition method. The mass spectrometer monitors for the presence of spiked-in heavy isotope-labeled peptides and only triggers a high-quality scan of the corresponding endogenous peptide when the internal standard is detected. This approach maximizes instrument efficiency and sensitivity.[7][8]
Table 2: Comparison of Targeted Mass Spectrometry and Alternative Methods
| Feature | Parallel Reaction Monitoring (PRM) | SureQuant IS Targeted Quantitation | Western Blot | Time-Resolved Fluorescence Energy Transfer (TR-FRET) |
| Principle | Targeted fragmentation of selected precursors | Internal standard-triggered targeted acquisition | Antibody-based detection of immobilized proteins | Proximity-based assay measuring ternary complex formation |
| Quantification | Relative or absolute (with standards) | Absolute (with internal standards) | Semi-quantitative to relative quantitative | Relative quantification of complex formation |
| Sensitivity | High | Very High[9] | Moderate to low | High |
| Specificity | High | Very High | Dependent on antibody quality | High |
| Throughput | Moderate | High | Low | High |
| Multiplexing | Limited (tens to hundreds of proteins)[10] | High (hundreds of proteins)[7] | Low (typically one protein per blot) | Low (typically one interaction per assay) |
| Applications | Target validation, mechanistic studies | Target validation, biomarker quantification | Validation of single protein degradation | Measuring ternary complex formation and stability[11][12] |
Alternative Methods for CRBN Degradation Analysis
While mass spectrometry provides a global and unbiased view, other methods are valuable for orthogonal validation and for studying specific aspects of CRBN biology.
Western Blot
Western blotting is a widely used antibody-based technique for detecting and semi-quantifying protein expression. It is a common method for validating the degradation of CRBN and its neosubstrates.
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that can be used to study the formation of the ternary complex between the target protein, the degrader molecule, and the E3 ligase (CRBN).[11][12] This assay is particularly useful for assessing the efficacy of PROTACs in bringing the target and the E3 ligase together.[11][12]
Experimental Protocols
Mass Spectrometry Sample Preparation (General Protocol)
-
Cell Lysis and Protein Extraction : Lyse cell pellets in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5) and sonicate to shear DNA.
-
Protein Quantification : Determine protein concentration using a BCA or similar assay.
-
Reduction and Alkylation : Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Protein Digestion : Dilute the sample to reduce the urea concentration and digest proteins overnight with trypsin.
-
Peptide Cleanup : Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.
Data-Independent Acquisition (DIA-MS) Workflow
References
- 1. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PXD011691 - Comparison of DIA and TMT based protein quantification in complex background - OmicsDI [omicsdi.org]
- 5. Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Parallel Reaction Monitoring (PRM): Principles, Workflow, and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 7. SureQuantターゲット定量(標的定量) | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Proteomics Mass Spectrometry Workflows | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. UWPR [proteomicsresource.washington.edu]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for PROTAC CRBN Degrader-1 Studies
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of essential control experiments for studies involving CRBN-recruiting PROTACs, exemplified by "PROTAC CRBN Degrader-1." Rigorous validation through appropriate controls is paramount to ensure that the observed protein degradation is a direct result of the intended PROTAC mechanism. This document is intended for researchers, scientists, and drug development professionals to aid in the design and interpretation of their experimental data.
The Critical Role of Controls in PROTAC Studies
The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase—in this case, Cereblon (CRBN). This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. To validate this specific mechanism and rule out off-target effects or non-specific toxicity, a series of well-designed control experiments are indispensable.
Key Control Strategies for CRBN-Based PROTACs
Several types of control molecules and experiments are crucial for validating the activity of a CRBN-based PROTAC like this compound. These controls are designed to dissect the key steps of the PROTAC mechanism: target engagement, CRBN engagement, and ubiquitin-proteasome system dependency.
Negative Control PROTACs
The most informative controls are inactive PROTAC analogs that are structurally similar to the active PROTAC but deficient in one of its key functions.
-
CRBN-Binding Mutant: An ideal negative control is a molecule where the CRBN-binding moiety (e.g., a thalidomide (B1683933) analog) is modified to abrogate its binding to CRBN. For instance, methylation of the glutarimide (B196013) nitrogen of thalidomide or its derivatives can significantly reduce or abolish CRBN binding. This control helps to demonstrate that the degradation is dependent on the recruitment of CRBN.
-
Target-Binding Mutant: A second essential negative control is a PROTAC analog with a modification in the warhead that prevents it from binding to the target protein. This control confirms that the degradation is dependent on the specific engagement of the target protein.
Competitive Inhibition
Competition experiments provide further evidence for the specific engagement of CRBN and the target protein.
-
Excess CRBN Ligand: Pre-treatment of cells with an excess of a free CRBN ligand (e.g., thalidomide, lenalidomide, or pomalidomide) should competitively inhibit the binding of the PROTAC to CRBN and, consequently, rescue the target protein from degradation.[1][2]
-
Excess Target Ligand: Similarly, pre-treatment with a high concentration of the free ligand that binds to the target protein should prevent the PROTAC from engaging the target, thus inhibiting degradation.
Ubiquitin-Proteasome System Inhibitors
To confirm that the observed protein loss is due to proteasomal degradation, co-treatment experiments with inhibitors of the ubiquitin-proteasome system are necessary.
-
Proteasome Inhibitor: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib) should block the degradation of the target protein, leading to its accumulation.[3] This demonstrates that the protein is being cleared by the proteasome.
-
Neddylation Inhibitor: The activity of Cullin-RING E3 ligases, including the CRL4-CRBN complex, is dependent on neddylation. An inhibitor of the NEDD8-activating enzyme (NAE), such as MLN4924 (pevonedistat), will inactivate the E3 ligase complex and should therefore prevent PROTAC-mediated degradation.
Quantitative Comparison of Expected Outcomes
The following table summarizes the expected outcomes for this compound and its corresponding controls in key validation assays.
| Compound/Condition | Target Engagement | CRBN Engagement | Ternary Complex Formation | Target Ubiquitination | Target Degradation (DC50/Dmax) |
| This compound | Yes | Yes | Yes | Yes | Potent (e.g., DC50 = 200 nM)[4] |
| Negative Control (CRBN-binding mutant) | Yes | No | No | No | Inactive |
| Negative Control (Target-binding mutant) | No | Yes | No | No | Inactive |
| PROTAC + Excess CRBN Ligand | Yes | Inhibited | Inhibited | Inhibited | Inactive |
| PROTAC + Excess Target Ligand | Inhibited | Yes | Inhibited | Inhibited | Inactive |
| PROTAC + Proteasome Inhibitor | Yes | Yes | Yes | Yes | Blocked (Target Accumulation) |
| PROTAC + Neddylation Inhibitor | Yes | Yes | Yes | Blocked | Blocked |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for generating high-quality data. Below are methodologies for key experiments in PROTAC validation.
Western Blotting for Protein Degradation
Principle: This technique is used to quantify the levels of the target protein in cells following treatment with the PROTAC and controls.
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC or a single concentration of the control compounds for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection method (e.g., chemiluminescence) and quantify the band intensities. Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control.
HiBiT/NanoBRET Assay for Real-Time Degradation
Principle: This is a sensitive, real-time method to quantify protein levels in live cells. It utilizes a small peptide tag (HiBiT) knocked into the endogenous locus of the target protein, which complements a larger subunit (LgBiT) to form a functional NanoLuc luciferase. The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag at the N- or C-terminus of the gene encoding the target protein in a cell line stably expressing LgBiT.
-
Assay Setup: Plate the engineered cells in a 96- or 384-well plate.
-
Compound Treatment: Add the PROTAC and control compounds at various concentrations.
-
Luminescence Reading: At desired time points, add the LgBiT protein and a furimazine substrate to the cells and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a vehicle control to determine the percentage of remaining protein.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Principle: This assay is used to demonstrate the formation of the ternary complex (Target Protein-PROTAC-CRBN) in cells.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC or control compounds for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or CRBN, coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of all three components (target protein, CRBN, and other components of the E3 ligase complex) by Western blotting.
Visualizing the Logic of PROTAC Control Experiments
To further clarify the relationships between the PROTAC, its controls, and the cellular machinery, the following diagrams illustrate the key concepts and experimental workflows.
References
Evaluating Ternary Complex Formation of PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ternary complex formation of "PROTAC CRBN Degrader-1" and alternative CRBN-based PROTACs. Due to the limited availability of direct biophysical data for the ternary complex of this compound, this guide leverages its reported cellular degradation activity as a primary metric for comparison against established BRD4-targeting PROTACs: dBET1, ARV-825, and dBET6.
Mechanism of Action: PROTAC-Induced Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved through the formation of a ternary complex, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The stability and conformation of this ternary complex are critical determinants of the efficiency of protein degradation.
dot
Caption: General mechanism of action for a PROTAC, leading to target protein degradation.
Comparative Analysis of PROTAC Performance
This section compares "this compound" with alternative CRBN-based PROTACs that target the bromodomain and extra-terminal domain (BET) protein BRD4.
Quantitative Data Summary
| PROTAC | Target Protein | E3 Ligase Recruited | Ligand for Target | Ligand for E3 Ligase | Ternary Complex Kd (nM) | Cooperativity (α) | Cellular Degradation (DC50, nM) | Cell Line |
| This compound (Compound 14a) | CRBN | VHL | Pomalidomide derivative | VHL ligand | Data not available | Data not available | 200[1] | HeLa |
| dBET1 | BRD4 | CRBN | JQ1 | Thalidomide | Data not available | Negative (α < 1) | ~100 | various |
| ARV-825 | BRD4 | CRBN | OTX015 | Pomalidomide | Kd (BD1) = 90, Kd (BD2) = 28[2] | Data not available | <1[3] | Burkitt's Lymphoma cells |
| dBET6 | BRD4 | CRBN | JQ1 | Thalidomide | Data not available | ~1 (no significant cooperativity) | Data not available | various |
Note: The provided data is compiled from various sources and may have been generated under different experimental conditions. Direct comparison should be made with caution. The ternary complex Kd for ARV-825 refers to its binary binding affinity to the individual bromodomains of BRD4.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ternary complex formation are provided below.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To determine the binding affinities (Kd) and kinetics (kon, koff) of binary (PROTAC-protein) and ternary (E3 ligase-PROTAC-target protein) interactions, and to calculate the cooperativity factor (α).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, SA)
-
Recombinant purified proteins: E3 ligase (e.g., VHL-EloB-EloC complex) and target protein (e.g., CRBN)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for amine coupling) or streptavidin-coated chips (for biotinylated protein capture)
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry or capture of a biotinylated version on a streptavidin chip.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of concentrations of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference surface.
-
Monitor the binding response in real-time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary dissociation constant (Kd_binary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC in running buffer.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Monitor the binding response.
-
Fit the sensorgram data to a 1:1 binding model to determine the ternary dissociation constant (Kd_ternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = Kd_binary / Kd_ternary.
-
α > 1 indicates positive cooperativity.
-
α < 1 indicates negative cooperativity.
-
α = 1 indicates no cooperativity.
-
-
dot
Caption: Workflow for evaluating ternary complex formation using Surface Plasmon Resonance.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To measure the thermodynamic parameters (ΔH, ΔS) and binding affinity (Kd) of binary and ternary complex formation, and to determine cooperativity.
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant purified proteins: E3 ligase and target protein
-
PROTAC of interest
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Prepare solutions of the E3 ligase, target protein, and PROTAC at appropriate concentrations.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution.
-
Fill the injection syringe with the PROTAC solution.
-
Perform a series of injections of the PROTAC into the E3 ligase solution, measuring the heat change after each injection.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the binary binding affinity (Kd_binary) and thermodynamic parameters.
-
-
Ternary Titration:
-
Fill the ITC cell with a pre-formed binary complex of the E3 ligase and target protein (saturating concentrations).
-
Fill the injection syringe with the PROTAC solution.
-
Perform the titration as described above.
-
Analyze the data to determine the apparent Kd for ternary complex formation (Kd_ternary).
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) as described in the SPR protocol.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To semi-quantitatively measure the formation of the ternary complex in a high-throughput format.
Materials:
-
TR-FRET compatible plate reader
-
Low-volume microplates (e.g., 384-well)
-
Tagged recombinant proteins (e.g., His-tagged E3 ligase, GST-tagged target protein)
-
Lanthanide-labeled anti-tag antibody (donor, e.g., Tb-anti-His)
-
Fluorescently labeled anti-tag antibody (acceptor, e.g., FITC-anti-GST)
-
PROTAC of interest
-
Assay buffer
Procedure:
-
Reagent Preparation:
-
Prepare solutions of the tagged proteins, antibodies, and a dilution series of the PROTAC in assay buffer.
-
-
Assay Assembly:
-
In a microplate, add the tagged E3 ligase and tagged target protein.
-
Add the donor and acceptor antibodies.
-
Add the PROTAC dilution series.
-
Incubate the plate to allow for complex formation.
-
-
Signal Detection:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
A PROTAC-dependent increase in the TR-FRET ratio, often exhibiting a "hook effect" at high concentrations, indicates the formation of the ternary complex.
-
dot
References
Comparative Efficacy of PROTAC CRBN Degraders in Cancer Cell Lines: A Guide for Researchers
A detailed comparison of the preclinical efficacy of three prominent CRBN-recruiting PROTACs—dBET1, ARV-110, and SD-36—across various cancer cell lines. This guide provides supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and workflows to aid researchers in the field of targeted protein degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This is achieved by hijacking the cell's natural ubiquitin-proteasome system. A significant class of PROTACs utilizes Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, to tag target proteins for degradation. This guide provides a comparative overview of the preclinical efficacy of three well-characterized CRBN-based PROTACs: dBET1 (targeting BRD4), ARV-110 (targeting the Androgen Receptor), and SD-36 (targeting STAT3), in various cancer cell lines.
Mechanism of Action of CRBN-Recruiting PROTACs
CRBN-recruiting PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that engages the E3 ligase CRBN (often a derivative of thalidomide, lenalidomide, or pomalidomide), and a linker connecting the two. Upon entering a cell, the PROTAC forms a ternary complex with the POI and CRBN, leading to the polyubiquitination of the POI. This "kiss of death" marks the POI for degradation by the 26S proteasome, thereby ablating its function. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Figure 1. General mechanism of action for a CRBN-recruiting PROTAC.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of dBET1, ARV-110, and SD-36 in various cancer cell lines. The data is presented as half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process (e.g., cell proliferation) by 50%.
Table 1: Efficacy of dBET1 (BRD4 Degrader) in Cancer Cell Lines
| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Reference(s) |
| MV4-11 | Acute Myeloid Leukemia | <100 | 148.3-274.8 | [1][2] |
| Kasumi-1 | Acute Myeloid Leukemia | N/A | 148.3 | [1][2] |
| NB4 | Acute Promyelocytic Leukemia | N/A | 335.7 | [1][2] |
| THP-1 | Acute Monocytic Leukemia | N/A | 355.1 | [1][2] |
| HCT116 | Colon Cancer | >1000 | 3800-8950 | [3][4] |
| HT29 | Colon Cancer | >1000 | 3800-8950 | [4] |
| Breast Cancer Cells | Breast Cancer | 430 | N/A | [2] |
N/A: Data not available in the cited sources.
Table 2: Efficacy of ARV-110 (Androgen Receptor Degrader) in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | DC50 (nM) | IC50 (nM, Proliferation) | Reference(s) |
| VCaP | Wild-type, Amplified | ~1 | ~1 | [5][6][7][8] |
| LNCaP | T878A mutant | ~1 | N/A | [5][6][7][8] |
| LNCaP/AR | Overexpressing AR | N/A | ~10 (PSA synthesis) | [6] |
| MDA-PCa-2b | F877L mutant | ~1 | N/A | [6] |
| T-REx-293 | Expressing various AR mutants | ~1 | N/A | [6] |
ARV-110 has been shown to degrade wild-type and a range of clinically relevant mutant AR proteins with high potency.[5][6][7][8]
Table 3: Efficacy of SD-36 (STAT3 Degrader) in Hematological Malignancies
| Cell Line | Cancer Type | DC50 (nM) | IC50 (nM, Growth) | Reference(s) | | :--- | :--- | :---: | :---: | N/A | | MOLM-16 | Acute Myeloid Leukemia | 60 | Nanomolar range | N/A | | SU-DHL-1 | Anaplastic Large Cell Lymphoma | N/A | Nanomolar range | N/A | | U251 | Glioblastoma | N/A | Potent growth inhibition |[9] | | U87 | Glioblastoma | N/A | Potent growth inhibition |[9] |
SD-36 demonstrates high selectivity for STAT3 over other STAT family members and achieves nanomolar cell growth inhibitory activity in leukemia and lymphoma cell lines with high levels of phosphorylated STAT3.
Signaling Pathways
The therapeutic efficacy of these PROTACs stems from the disruption of key oncogenic signaling pathways.
dBET1: Targeting the BRD4-c-MYC Axis
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of key oncogenes, most notably c-MYC. By degrading BRD4, dBET1 effectively downregulates c-MYC expression, leading to cell cycle arrest and apoptosis in susceptible cancer cells, particularly those of hematological origin.[1][2]
Figure 2. The BRD4-c-MYC signaling pathway and its disruption by dBET1.
ARV-110: Targeting Androgen Receptor Signaling
The Androgen Receptor (AR) is a nuclear receptor and transcription factor that plays a critical role in the development and progression of prostate cancer. In the presence of androgens, AR translocates to the nucleus and activates the transcription of genes involved in cell growth and survival, such as prostate-specific antigen (PSA). ARV-110 degrades AR, thereby blocking this signaling cascade and inducing apoptosis in AR-dependent prostate cancer cells.[5][6][7][8]
Figure 3. The Androgen Receptor signaling pathway and its disruption by ARV-110.
SD-36: Targeting STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers. Upon phosphorylation, STAT3 dimerizes, translocates to the nucleus, and promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. SD-36 induces the degradation of STAT3, thereby inhibiting the transcription of its target genes and suppressing tumor growth.
Figure 4. The STAT3 signaling pathway and its disruption by SD-36.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of PROTAC efficacy.
Western Blot for Protein Degradation
This assay is used to quantify the reduction in the level of the target protein following treatment with a PROTAC.
Figure 5. Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
PROTAC of interest (e.g., dBET1, ARV-110, SD-36)
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC and a vehicle control for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Repeat the washing steps.
-
Incubate with a primary antibody for a loading control.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell lines
-
Opaque-walled 96-well plates
-
PROTAC of interest
-
Vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Add serial dilutions of the PROTAC or vehicle control to the wells.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72-120 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection and Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and plot the results to calculate the IC50 value.[10][11][12][13]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
PROTAC of interest
-
Vehicle control (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the PROTAC or vehicle control for the desired time (e.g., 24, 48 hours).
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[4][14][15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The CRBN-recruiting PROTACs dBET1, ARV-110, and SD-36 demonstrate potent and selective degradation of their respective targets—BRD4, the Androgen Receptor, and STAT3—leading to significant anti-cancer activity in relevant preclinical models. While direct cross-comparisons are limited by the available data, this guide provides a consolidated overview of their efficacy in different cancer cell lines, details the experimental protocols for their evaluation, and illustrates the key signaling pathways they disrupt. This information serves as a valuable resource for researchers and drug development professionals working to advance the field of targeted protein degradation for cancer therapy.
References
- 1. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 2. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hitting two oncogenic machineries in cancer cells: cooperative effects of the multi-kinase inhibitor ponatinib and the BET bromodomain blockers JQ1 or dBET1 on human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 8. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SD‐36 promotes growth inhibition and induces apoptosis via suppression of Mcl‐1 in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 14. bosterbio.com [bosterbio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of PROTAC CRBN Degrader-1: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and compliance. This guide provides detailed procedures for the proper disposal of PROTAC CRBN Degrader-1, catering to researchers, scientists, and professionals in drug development. While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, its potent biological activity necessitates handling and disposal with a high degree of caution.[1] Adherence to institutional and local regulations is paramount.
Core Principles for Disposal
Researchers should adopt a conservative approach to the disposal of this compound, treating all contaminated materials as potentially hazardous chemical waste. Key principles include:
-
Waste Minimization: Procure and prepare only the necessary quantities of the compound to minimize waste generation.
-
Segregation: All waste streams containing this compound must be kept separate from other laboratory waste.[2] Do not mix with incompatible chemicals.[3][4]
-
Institutional Compliance: Strictly follow your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[2]
Quantitative Data Summary
For safe handling and storage of this compound, refer to the following quantitative information derived from its Safety Data Sheet.
| Parameter | Value | Source |
| Recommended Storage Temperature (Solid) | 4°C (stored under nitrogen) | [5] |
| Storage Temperature (in solvent) | -80°C (up to 6 months), -20°C (up to 1 month, stored under nitrogen) | [1][6] |
| CAS Number | 2358775-70-7 | [1] |
| Molecular Formula | C53H72N8O13S | [1] |
| Molecular Weight | 1061.25 | [1] |
Experimental Protocols: Waste Disposal Procedures
The following step-by-step procedures should be followed for the disposal of solid and liquid waste contaminated with this compound.
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Solid Waste Disposal:
-
Identification of Solid Waste: This category includes, but is not limited to:
-
Contaminated gloves and bench paper
-
Used pipette tips and vials
-
Empty original containers
-
Any other disposable materials that have come into contact with this compound.
-
-
Collection:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and the date of accumulation.
-
-
Storage:
Liquid Waste Disposal:
-
Identification of Liquid Waste: This includes:
-
Unused stock solutions
-
Experimental media containing the compound
-
The initial rinse from decontaminating glassware.
-
-
Collection:
-
Collect all liquid waste in a compatible, leak-proof container with a secure screw-top cap (e.g., a high-density polyethylene (B3416737) or plastic-coated glass bottle).[2]
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[2]
-
Label the container with "Hazardous Waste," the chemical name, and an approximate concentration of this compound.
-
-
Storage:
-
Store the sealed liquid waste container in the designated SAA.
-
Decontamination:
-
All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Use an appropriate solvent (e.g., alcohol) to scrub surfaces.[1]
-
All wipes and materials used for decontamination must be disposed of as solid hazardous waste.[2]
Final Disposal:
-
Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[2][8]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste containers.
-
The recommended final disposal method for such potent research compounds is incineration by an approved waste management facility.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of waste generated from working with this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling PROTAC CRBN Degrader-1
Essential Safety and Handling Guide for PROTAC CRBN Degrader-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.
Hazard Identification and Key Safety Information
While the Safety Data Sheet (SDS) from some suppliers may classify this compound as a non-hazardous substance, it is imperative to handle all research compounds with a high degree of caution, as the full toxicological profile may not be known.[1] General safety practices for handling potent chemical compounds should always be followed.
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress[1] |
| CAS Number | 2358775-70-7 | MedChemExpress[1] |
| Molecular Formula | C53H72N8O13S | MedChemExpress[1] |
| Molecular Weight | 1061.25 | MedChemExpress[1] |
| Potential Hazards | Although classified as not hazardous by one supplier, treat as a potentially potent compound. Avoid inhalation, and contact with skin and eyes. | MedChemExpress[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | DC Chemicals[2] |
| Storage (Powder) | -20°C for up to 3 years. | TargetMol[3] |
| Storage (in solvent) | -80°C for up to 1 year. | TargetMol[3] |
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against exposure.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contaminated. |
| Eye Protection | Use safety glasses with side shields or goggles. |
| Skin and Body Protection | A fully buttoned lab coat should be worn. Ensure it is clean and appropriate for the tasks being performed. |
| Respiratory Protection | For procedures that may generate dust or aerosols, use a certified respirator or work within a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Preparation and Weighing
-
Designated Area: Conduct all handling of the solid compound within a designated area, such as a chemical fume hood or a ventilated balance enclosure.
-
Decontamination: Before and after handling, decontaminate the work surface.
-
Weighing: When weighing the powdered form, use anti-static weighing paper or a weighing boat. Handle with care to avoid generating dust.
-
Solubilization: If preparing a solution, add the solvent to the vial containing the powder slowly to avoid splashing.
Experimental Use
-
Contained Use: All manipulations of the compound, both in solid and solution form, should be performed in a well-ventilated area, preferably a chemical fume hood.
-
Avoid Aerosols: Take care to avoid the generation of aerosols. Use appropriate techniques for pipetting and mixing.
-
Labeling: Clearly label all containers with the compound name, concentration, and date.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Containment: For liquid spills, absorb the material with a non-combustible absorbent material like vermiculite, sand, or earth.[2] For solid spills, carefully sweep or scoop the material to avoid dust generation.[2]
-
Cleanup: Collect all cleanup materials into a designated, sealed container for hazardous waste.[2]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[1][2]
Disposal Plan
Proper disposal is essential to protect the environment and comply with regulations. Never dispose of this compound down the drain or in the regular trash.[4]
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, vials) in a dedicated, clearly labeled, and sealed hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed waste container.[2] Do not mix with incompatible waste streams.
Final Disposal
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) program or an approved hazardous waste disposal service.[4][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Optional Chemical Inactivation (for research purposes only)
-
Caution: These protocols are for supplementary inactivation before collection by a waste management service and should be performed with extreme caution in a chemical fume hood with appropriate PPE. Always consult with your institution's EHS office before attempting any chemical inactivation.[5]
-
Oxidative Degradation: Some cytotoxic compounds can be degraded using sodium hypochlorite (B82951) (bleach).[5] This method may be applicable, but its effectiveness for this compound would need to be validated. Mixing bleach with certain solvents can cause an exothermic reaction, so it must be done slowly and with stirring.[5]
-
Acid/Base Hydrolysis: Altering the pH to be highly acidic or basic and allowing the solution to stir for an extended period (e.g., 24 hours) may degrade the compound.[5] The solution must be neutralized before final disposal as hazardous waste.[5]
-
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
Caption: Waste disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
